Boc-2-Iodo-D-Phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPUJMUOMAUNOD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205395 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-64-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Boc-2-Iodo-D-Phenylalanine used for in peptide synthesis?
An In-depth Technical Guide to the Application of Boc-2-Iodo-D-Phenylalanine in Peptide Synthesis
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern peptide science and therapeutic development, the incorporation of non-natural amino acids is a cornerstone strategy for imbuing peptides with novel functionalities, enhanced stability, and tailored biological activities. Among the diverse repertoire of synthetic building blocks, this compound stands out as a uniquely versatile and powerful tool. This technical guide provides an in-depth exploration of the core applications, underlying chemical principles, and field-proven methodologies for utilizing this compound in peptide synthesis. We will dissect its role in creating advanced biophysical probes, its function as a versatile chemical handle for post-synthetic modifications, and its impact on peptide conformation and stability. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique amino acid derivative to push the boundaries of peptide design and function.
Introduction: The Strategic Advantage of this compound
This compound is a derivative of the amino acid phenylalanine, distinguished by three critical modifications:
-
The Boc Protecting Group: The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile group is fundamental to the Boc-based strategy of solid-phase peptide synthesis (SPPS), preventing unwanted reactions at the amino group during peptide chain elongation.[1][2]
-
The D-Configuration: As a D-amino acid, it introduces a non-natural stereochemistry into the peptide backbone. This is a well-established strategy to enhance resistance to proteolytic degradation, as endogenous proteases are typically specific for L-amino acids.
-
The Ortho-Iodine Atom: The presence of a heavy iodine atom at the 2-position (ortho) of the phenyl ring is the key to its versatility. This feature transforms a simple amino acid into a multi-functional tool, serving as a biophysical probe and a reactive handle for subsequent chemical transformations.[1][3]
The convergence of these three features makes this compound a high-value building block for creating sophisticated peptides for research and therapeutic applications.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 478183-64-1[5] |
| Molecular Formula | C₁₄H₁₈INO₄[5] |
| Molecular Weight | 391.2 g/mol [5] |
| Appearance | Off-white powder |
| Purity | ≥ 98% (HPLC) |
| Storage | Room temperature[5] |
Core Applications in Advanced Peptide Synthesis
The strategic incorporation of this compound unlocks a wide array of possibilities in peptide chemistry, primarily centered around three core areas.
A Bio-Physical and Spectroscopic Probe
The iodine atom provides unique properties that can be exploited to study peptide structure and interactions.
-
Radiolabeling: The iodine atom is an excellent site for introducing radioisotopes, such as ¹²³I or ¹²⁵I.[6] This enables the creation of radiolabeled peptides for use in various imaging techniques like PET scans, diagnostic assays, and receptor binding studies.[1][7][8] This is particularly valuable in oncology research and the development of targeted radiopharmaceuticals.[6][8]
-
Spectroscopic Quenching: Iodinated phenylalanine derivatives can act as effective collisional quenchers of tryptophan fluorescence.[9] By strategically placing an iodophenylalanine residue near a tryptophan, researchers can study peptide folding, conformational changes, and binding events. This fluorescence quenching effect provides a powerful tool for determining the orientation of a peptide within a protein binding pocket.[9][10]
-
X-ray Crystallography: As a heavy atom, iodine can significantly aid in solving the phase problem in X-ray crystallography. Site-specific incorporation of iodophenylalanine can provide the necessary phasing information to determine the three-dimensional structure of complex peptide-protein assemblies without significantly perturbing the native protein structure.[11]
A Versatile Handle for Post-Synthetic Modification
The true chemical power of 2-iodophenylalanine lies in its ability to serve as a versatile precursor for a variety of cross-coupling reactions, allowing for the late-stage introduction of diverse functionalities.[5]
-
Palladium-Catalyzed Reactions: The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5] This allows chemists to attach a vast array of chemical groups (e.g., aryl groups, alkynes, alkenes) to the peptide after it has been synthesized, creating complex molecular architectures that would be difficult to achieve otherwise.[1]
-
Synthesis of Thiophenylalanine and Native Chemical Ligation (NCL): A groundbreaking application is the conversion of iodophenylalanine to thiophenylalanine. This is achieved via a copper(I)-mediated cross-coupling reaction with a thiol source, which can be performed while the peptide is still on the solid support.[12] The resulting thiophenylalanine residue, particularly 2-mercaptophenylalanine, can then be used as a nucleophilic handle in Native Chemical Ligation (NCL) reactions.[13] This enables the synthesis of large proteins by ligating smaller, synthetically accessible peptide fragments, with the final ligation product being desulfurized to yield a native phenylalanine residue.[13]
Diagram 1: Post-Synthetic Modification Pathways of 2-Iodophenylalanine
Caption: Key post-synthetic modifications enabled by the 2-iodophenylalanine residue.
Modulator of Peptide Structure and Function
The introduction of a bulky iodine atom at the ortho position of the phenyl ring imposes significant steric constraints. This can be strategically used to influence the peptide's conformation, stability, and biological activity.
-
Conformational Rigidity: The steric bulk of the iodine atom can restrict the rotational freedom of the phenyl side chain and the peptide backbone, locking the peptide into a specific conformation.[14] This pre-organization can enhance binding affinity to target receptors by reducing the entropic penalty of binding.
-
Enhanced Proteolytic Stability: The iodine atom can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[7] This is a critical attribute for the development of peptide-based therapeutics.
-
Tuning Biological Activity: By altering the peptide's three-dimensional structure, the iodinated residue can fine-tune receptor-binding affinity and selectivity, leading to more potent and effective therapeutic agents.[1][3]
Technical Protocol: Incorporation via Boc-SPPS
The use of the Boc protecting group makes this amino acid derivative perfectly suited for solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy. The general workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid resin support.
Diagram 2: Boc-SPPS Workflow for Peptide Elongation
Caption: The iterative cycle for incorporating an amino acid using Boc-SPPS.
Step-by-Step Methodology
This protocol outlines the manual incorporation of this compound into a peptide sequence on a Merrifield resin.
1. Resin Preparation:
- Swell the Merrifield resin (or other suitable resin) in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.
- Wash the resin thoroughly with DCM followed by Dimethylformamide (DMF).
2. N-terminal Boc Deprotection:
- Treat the resin-bound peptide with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.[14]
- Drain the TFA solution and wash the resin extensively with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid.
3. Neutralization:
- Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 10 minutes (2x).[14]
- Wash the resin with DCM (3x) and DMF (3x) to remove excess base.
4. Amino Acid Coupling:
- Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
- Coupling Reaction: Add the activated amino acid solution to the neutralized resin.
- Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential steric hindrance of the ortho-iodo group, a longer coupling time or a double coupling may be necessary.
- Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the successful consumption of all primary amines.[14]
5. Iteration and Final Cleavage:
- After successful coupling, wash the resin and repeat the deprotection-neutralization-coupling cycle for the next amino acid in the sequence.
- Once the desired peptide sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail such as liquid Hydrogen Fluoride (HF).[15]
6. Purification:
- The crude peptide is precipitated in cold diethyl ether.
- The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (MS).
Conclusion
This compound is far more than a simple structural variant of a natural amino acid; it is a strategic enabler of advanced chemical and biological research. Its utility as a precursor for radiolabeling, a tool for spectroscopic analysis, and a versatile handle for sophisticated post-synthetic modifications makes it an indispensable component in the toolkit of peptide chemists.[1][3][16] The ability to introduce steric constraints and enhance proteolytic resistance further solidifies its importance in the design of next-generation peptide therapeutics. By understanding the principles and mastering the protocols outlined in this guide, researchers can effectively harness the power of this compound to construct novel peptides with precisely engineered properties and functions.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound [myskinrecipes.com]
- 6. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
Boc-2-Iodo-D-Phenylalanine CAS number and molecular weight.
An In-Depth Technical Guide to N-α-Boc-2-Iodo-D-phenylalanine: Synthesis, Characterization, and Applications in Advanced Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of N-α-(tert-butoxycarbonyl)-2-iodo-D-phenylalanine (Boc-2-Iodo-D-phenylalanine), a synthetically versatile building block crucial for modern peptide synthesis and drug development. We will dissect its core properties, synthesis, and characterization, with a focus on the practical application and scientific rationale behind its use in advanced therapeutic design.
Core Compound Identification and Properties
This compound is a derivative of the natural amino acid D-phenylalanine. It features two critical modifications: a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and an iodine atom at the ortho (2-position) of the phenyl ring. These features make it a highly valuable reagent in medicinal chemistry.
The Boc group provides stable, acid-labile protection essential for stepwise peptide synthesis, preventing unwanted reactions of the amine terminus during coupling steps.[1] The ortho-iodine atom is the key to its versatility; it serves as a reactive handle for introducing further chemical diversity through palladium-catalyzed cross-coupling reactions and is a heavy atom that can be leveraged for biophysical studies or radiolabeling.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 478183-64-1 | [4] |
| Molecular Formula | C₁₄H₁₈INO₄ | [4] |
| Molecular Weight | 391.2 g/mol | [2][4] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 155-161 °C | [4] |
| Optical Rotation | [α]D = +44 ± 2º (c=1 in MeOH) | [4] |
| Storage Conditions | Store at 0-8°C, desiccated | [4] |
| Synonyms | Boc-D-Phe(2-I)-OH, Boc-o-iodo-D-Phe-OH, (R)-Boc-2-amino-3-(2-iodophenyl)propionic acid | [4] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from 2-Iodo-D-phenylalanine. The process involves the protection of the α-amino group. While a specific, detailed industrial synthesis protocol is proprietary, a standard laboratory-scale procedure can be outlined based on well-established chemical principles.
Generalized Synthesis Protocol: Boc Protection
The foundational step is the protection of the amine group of 2-Iodo-D-phenylalanine using Di-tert-butyl dicarbonate (Boc)₂O.
Protocol Steps:
-
Dissolution: Dissolve 2-Iodo-D-phenylalanine in a suitable solvent mixture, such as 1,4-dioxane and water.
-
Basification: Add a base, typically sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to deprotonate the amino group, rendering it nucleophilic. The pH should be maintained around 9-10.
-
Boc Anhydride Addition: Slowly add a solution of Di-tert-butyl dicarbonate in the reaction solvent to the stirred mixture at a controlled temperature (often 0-5°C) to manage the exothermic reaction.
-
Reaction: Allow the reaction to stir overnight at room temperature, monitoring progress via Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a weak acid like potassium bisulfate (KHSO₄) to a pH of 2-3. This protonates the carboxylic acid and any unreacted amine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layer is then washed with brine to remove residual water.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.
Caption: Generalized workflow for the synthesis of this compound.
Quality Control and Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and stereochemistry of the final product. A combination of chromatographic and spectroscopic methods is employed.
Table 2: Standard Analytical Characterization Methods
| Technique | Purpose | Expected Outcome |
| HPLC (Chiral) | Determine purity and enantiomeric excess. | A single major peak indicating ≥98% purity. Retention time distinct from the L-enantiomer. |
| ¹H NMR | Confirm chemical structure and proton environment. | Characteristic peaks for Boc group (~1.4 ppm), backbone protons, and aromatic protons. |
| ¹³C NMR | Confirm carbon framework of the molecule. | Resonances for all 14 unique carbon atoms, including the carbonyls and the C-I bond. |
| Mass Spectrometry | Verify molecular weight. | A molecular ion peak corresponding to [M+H]⁺ or [M+Na]⁺. |
Expected ¹H NMR Spectral Features
While a specific spectrum is proprietary to manufacturers, the expected proton NMR signals in a solvent like CDCl₃ would be:
-
~9-10 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.0-7.8 ppm (multiplets, 4H): Aromatic protons on the iodophenyl ring. The ortho-iodine causes a distinct splitting pattern.
-
~5.0 ppm (doublet, 1H): NH proton of the Boc group.
-
~4.5 ppm (multiplet, 1H): Alpha-proton (-CH).
-
~3.2 ppm (multiplet, 2H): Beta-protons (-CH₂).
-
~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.
Core Applications in Drug Development
The unique structure of this compound makes it a powerful tool for creating novel peptide and small molecule therapeutics.
Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in Boc-chemistry SPPS. The D-configuration is particularly important for designing peptides with enhanced stability against enzymatic degradation, as proteases typically recognize L-amino acids. The iodine atom can be carried through the synthesis and used for post-synthetic modifications.
Exemplary SPPS Cycle Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.
-
Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes a free amine.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base like diisopropylethylamine (DIEA).
-
Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin.
-
Washing: Thoroughly wash the resin with solvents like DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: Once the peptide is fully assembled, cleave it from the resin and remove side-chain protecting groups using a strong acid like hydrofluoric acid (HF).
Caption: Incorporation of this compound in a standard SPPS cycle.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond on the phenyl ring is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. This allows researchers to transform the iodophenylalanine residue into a vast array of other unnatural amino acids, either as a standalone molecule or post-synthetically within a peptide. The Suzuki-Miyaura coupling is a prominent example.[5]
Generic Suzuki Coupling Protocol:
-
Reactant Setup: In a reaction vessel, combine this compound (1 equivalent), a boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst like Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 80-100°C. Monitor the reaction by HPLC or TLC.
-
Quenching and Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purification: Purify the resulting biaryl-containing amino acid derivative by column chromatography.
This methodology is invaluable for creating peptide-based drugs with tailored properties for receptor binding or for generating molecular probes.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all laboratory chemicals, proper handling is imperative.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid dust formation.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 0-8°C to ensure long-term stability.[4]
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations.
While not classified as an OSHA-hazardous substance, comprehensive toxicity data is limited, and the compound should be handled with the care afforded to all research chemicals.[6]
Conclusion
N-α-Boc-2-Iodo-D-phenylalanine is more than a simple protected amino acid; it is an enabling tool for chemical innovation. Its strategic use in peptide synthesis provides access to more stable and potent therapeutic candidates. Furthermore, its capacity to undergo cross-coupling reactions opens a gateway to a vast chemical space of novel unnatural amino acids, empowering researchers to push the boundaries of drug design and molecular biology.
References
Introduction: A Versatile Building Block for Advanced Peptide Design
An In-depth Technical Guide to Boc-2-Iodo-D-Phenylalanine: Structure, Stereochemistry, and Application
In the landscape of medicinal chemistry and peptide science, the incorporation of non-canonical amino acids is a cornerstone strategy for developing novel therapeutics with enhanced efficacy, stability, and functionality. Among these specialized reagents, This compound emerges as a particularly powerful and versatile building block. Its unique trifecta of features—a temporary N-terminal protecting group, a defined stereochemical configuration, and a strategically placed reactive handle—provides researchers with precise control over peptide architecture and a gateway to a vast array of post-synthetic modifications.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its core structural and stereochemical properties, explore its synthetic utility, and present a detailed methodology for its application in palladium-catalyzed cross-coupling reactions, a testament to its significance in modern chemical biology and drug discovery.
Part 1: Molecular Architecture and Stereochemical Integrity
The utility of this compound stems from the distinct roles of its three primary structural components. Understanding this architecture is fundamental to leveraging its full potential.
-
The tert-butyloxycarbonyl (Boc) Protecting Group: The Boc group provides temporary protection of the alpha-amino functionality.[1][2] This is critical for controlled, stepwise peptide synthesis, preventing unwanted side reactions and ensuring that the amino acid is incorporated at the desired position in the growing peptide chain.[2] Its acid-labile nature allows for clean and efficient deprotection under specific conditions that typically do not affect other parts of the peptide, such as the peptide bonds or many side-chain protecting groups.
-
The D-Phenylalanine Core: All naturally occurring amino acids in proteins are of the L-configuration.[3] The use of a D-amino acid, such as D-phenylalanine, is a deliberate design choice to impart specific properties to a peptide. Peptides containing D-amino acids generally exhibit significantly enhanced stability against enzymatic degradation by proteases, leading to a longer biological half-life—a highly desirable trait in therapeutic peptides. The stereochemistry of D-phenylalanine is defined as the (R)-enantiomer according to the Cahn-Ingold-Prelog priority system.[4]
-
The Ortho-Iodine Substituent: The iodine atom on the C2 position of the phenyl ring is the molecule's key functional handle.[1] Aryl iodides are excellent substrates for a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[1] This allows for the introduction of diverse chemical moieties onto the peptide scaffold after its initial synthesis, enabling the creation of complex architectures, peptide stapling, or the attachment of imaging agents and drug payloads.[4][5] The ortho position of the iodine can also introduce conformational constraints that may influence the peptide's secondary structure and binding affinity to its biological target.
Stereochemistry in Detail
The designation "D-Phenylalanine" refers to its stereochemical relationship to D-glyceraldehyde.[6] For this specific molecule, the chiral alpha-carbon has the (R)-configuration . This is confirmed by its positive optical rotation value.[4] In contrast, the naturally occurring L-phenylalanine has the (S)-configuration and a negative optical rotation.[5] Maintaining this stereochemical purity is paramount, as the biological activity of a peptide is often exquisitely sensitive to the stereochemistry of its constituent amino acids.
Physicochemical Properties
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 478183-64-1 | [4] |
| Molecular Formula | C₁₄H₁₈INO₄ | [1][4] |
| Molecular Weight | 391.2 g/mol | [1][4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 155-161 °C | [4] |
| Optical Rotation [α]D | +44 ± 2º (c=1 in MeOH) | [4] |
| Purity | ≥ 99% (HPLC) | [4] |
| Synonyms | Boc-D-Phe(2-I)-OH, (R)-Boc-2-amino-3-(2-iodophenyl)propionic acid | [4] |
Part 2: Application in Peptide Synthesis & Post-Synthetic Modification
The primary value of this compound lies in its role as a versatile building block in Solid-Phase Peptide Synthesis (SPPS), followed by on-resin modification. The iodine atom serves as a robust handle for introducing novel functionalities via palladium-catalyzed cross-coupling reactions.
Workflow: On-Resin Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction between an organohalide (in this case, our iodophenylalanine residue) and an organoboron compound. Performing this reaction on the solid support after peptide synthesis is highly efficient, as it simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product.
Below is a detailed protocol for this workflow. The causality behind each step is explained to provide a deeper understanding of the process.
Detailed Experimental Protocol: On-Resin Suzuki Coupling
Objective: To synthesize a peptide containing a 2-iodophenylalanine residue and subsequently modify it via an on-resin Suzuki coupling reaction to introduce a biphenyl moiety.
Step 1: Incorporation of Boc-2-Iodo-D-Phe-OH via SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or Wang resin) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
Rationale: Proper swelling of the polystyrene resin is crucial to ensure that all reactive sites are accessible for subsequent chemical steps.
-
-
Boc Deprotection (if starting with a pre-loaded resin): Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes. Wash thoroughly with DCM (3x), 10% Diisopropylethylamine (DIPEA) in DMF (3x), and DMF (5x).
-
Rationale: TFA cleaves the Boc protecting group, exposing the free amine for the next coupling cycle. The DIPEA wash neutralizes the resulting ammonium trifluoroacetate salt.
-
-
Amino Acid Coupling: In a separate vessel, pre-activate a 3-fold molar excess of Boc-2-Iodo-D-Phe-OH with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes. Add this activation mixture to the resin. Agitate for 2-4 hours at room temperature.
-
Rationale: HBTU is a standard coupling reagent that converts the carboxylic acid into a highly reactive acyl-guanidinium species, facilitating efficient amide bond formation. DIPEA acts as the base to activate the coupling reagent and neutralize any generated acids.
-
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines.
-
Rationale: The Kaiser test is a self-validating system. It provides a rapid colorimetric readout of reaction completion, ensuring the integrity of the peptide sequence before proceeding.
-
Step 2: On-Resin Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: Prepare a solution containing Phenylboronic acid (5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like Sodium Carbonate (Na₂CO₃, 5 eq).
-
Rationale: Phenylboronic acid is the coupling partner. The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is essential for the transmetalation step.
-
-
Solvent System: Dissolve the reagents in a degassed solvent mixture, typically DMF/H₂O (e.g., 3:1 ratio).
-
Rationale: Degassing the solvent by bubbling with argon or nitrogen is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water can often accelerate the reaction.
-
-
Coupling Reaction: Add the reagent mixture to the peptide-resin. Heat the reaction vessel to 60-80 °C and agitate for 12-24 hours under an inert atmosphere (Argon or Nitrogen).
-
Rationale: Heating increases the reaction rate. The inert atmosphere is maintained to protect the catalyst throughout the extended reaction time.
-
-
Washing: After the reaction, thoroughly wash the resin with the reaction solvent (DMF/H₂O), followed by water, DMF, and finally DCM to remove all residual catalyst, base, and unreacted boronic acid.
-
Rationale: Extensive washing is the key advantage of solid-phase synthesis, enabling straightforward purification of the final product.
-
Step 3: Cleavage and Final Product Isolation
-
Drying: Dry the resin under a high vacuum for at least 1 hour.
-
Cleavage: Treat the resin with a cleavage cocktail, such as 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O, for 2-3 hours.
-
Rationale: High-concentration TFA cleaves the peptide from the resin and removes any remaining acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during cleavage, preventing side reactions.
-
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Purify the final product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final biphenyl-containing peptide using LC-MS and Mass Spectrometry.
Visualizing the Workflow
The following diagram illustrates the key stages of incorporating Boc-2-Iodo-D-Phe and its subsequent on-resin modification.
Caption: Workflow for peptide modification using Boc-2-Iodo-D-Phe.
Part 3: Broader and Emerging Applications
While palladium-catalyzed reactions are a major application, the unique properties of this compound make it valuable in other advanced fields:
-
Radiolabeling and Molecular Imaging: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I).[7][8] This allows for the synthesis of radiolabeled peptides that can be used as probes in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) to visualize specific tissues or cell populations, such as tumors.[7][8]
-
Bioconjugation: The reactivity of the iodo-group can be leveraged for bioconjugation, creating systems for targeted drug delivery where a therapeutic agent is attached to a peptide designed to bind to a specific cellular receptor.[4][5]
-
Native Chemical Ligation (NCL): Recent research has shown that Boc-2-iodo-phenylalanine can serve as a precursor to 2-mercaptophenylalanine.[9] This derivative can then participate in NCL, a powerful technique for ligating two unprotected peptide fragments together to form a larger protein, with the final product at the ligation site being a native phenylalanine residue after a desulfurization step.[9]
Conclusion
This compound is far more than a simple protected amino acid; it is a strategic tool for molecular innovation. Its well-defined structure and stereochemistry provide a stable foundation for building peptides with enhanced proteolytic resistance. More importantly, its ortho-iodine substituent acts as a versatile chemical handle, empowering researchers to perform elegant and efficient post-synthetic modifications directly on the solid support. From creating conformationally constrained cyclic peptides to developing targeted radiopharmaceuticals, the applications of this compound continue to expand, cementing its role as an indispensable reagent in the modern drug discovery and chemical biology toolbox.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group in Amino Acid Chemistry
Introduction: The Indispensable Role of the Boc Group in Peptide Chemistry
In the intricate field of synthetic organic chemistry, particularly in the synthesis of peptides and complex pharmaceutical compounds, the strategic use of protecting groups is fundamental to achieving success. Among the arsenal of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group stands as a pillar of modern peptide synthesis.[1][2] Introduced in the late 1950s, the Boc group's utility is derived from its remarkable stability across a wide range of chemical conditions, juxtaposed with its facile and selective removal under mild acidic conditions.[1] This unique characteristic allows for the precise and stepwise assembly of amino acids into a defined peptide sequence, preventing unwanted side reactions and ensuring the integrity of the final product.[3][4]
This technical guide provides a comprehensive exploration of the Boc protecting group's role in amino acid chemistry, delving into its core chemical principles, reaction mechanisms, and practical applications. It is designed for researchers, scientists, and drug development professionals who seek not only to understand the "how" but also the "why" behind the experimental choices that govern the successful application of Boc chemistry.
Core Chemical Principles of the Boc Protecting Group
The efficacy of the Boc group is rooted in its distinct chemical properties, which provide the orthogonality necessary for complex multi-step syntheses.
Key Features:
-
Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under moderately acidic conditions.[3] Trifluoroacetic acid (TFA) is the most commonly employed reagent for this purpose, though other acids like hydrochloric acid (HCl) in an organic solvent can also be used.[2][3]
-
Base and Nucleophile Stability: N-Boc protected amino acids exhibit exceptional stability in the presence of bases and a wide array of nucleophiles.[1][5] This allows for selective chemical transformations at other functional groups within a molecule without disturbing the protected amine.
-
Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups such as benzyloxycarbonyl (Cbz), the Boc group is stable under the conditions of catalytic hydrogenation.[3] This orthogonality is a significant advantage in synthetic strategies that require the removal of other protecting groups sensitive to hydrogenolysis.
-
Enhanced Lipophilicity: The introduction of the bulky, nonpolar tert-butyl group increases the lipophilicity of the parent amino acid.[5] This can influence its solubility, often making it more soluble in common organic solvents.[5]
These properties, when leveraged effectively, provide a robust and versatile tool for the controlled synthesis of complex molecules.
The Chemistry of Boc Protection: Mechanism and Protocol
The introduction of the Boc group onto the α-amino group of an amino acid is a cornerstone of its application. This process, known as N-protection, transforms the highly nucleophilic amine into a carbamate, rendering it inert to many subsequent reaction conditions.[3][6]
Mechanism of Boc Protection
The most prevalent method for Boc protection involves the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Deprotonation of the Amino Group: A base, such as sodium hydroxide or triethylamine, deprotonates the amino group of the amino acid, increasing its nucleophilicity.
-
Nucleophilic Attack: The resulting amino anion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[7]
-
Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) gas and tert-butanol, driving the reaction to completion.[7][8]
Caption: Mechanism of Boc-protection of an amino acid.
Experimental Protocol: N-Protection of an Amino Acid with (Boc)₂O
The following is a generalized, self-validating protocol for the N-protection of an amino acid using di-tert-butyl dicarbonate.
Materials:
-
Amino acid (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents)
-
Sodium hydroxide (NaOH) (1.5 - 2.0 equivalents) or Triethylamine (TEA)
-
Solvent system (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[3]
-
Basification: Add the base (e.g., NaOH, 1.5 - 2.0 eq) to the solution and stir until the amino acid is fully dissolved. The pH should be basic.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Wash the remaining aqueous solution with a nonpolar organic solvent like hexane or ether to remove any unreacted (Boc)₂O and tert-butanol.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl.[9] The Boc-protected amino acid, being less water-soluble, will often precipitate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).[3]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[3]
-
The Chemistry of Boc Deprotection: Mechanism and Protocol
The selective removal of the Boc group is the critical step that allows for the stepwise elongation of a peptide chain. This is typically achieved under mild acidic conditions.
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group by TFA proceeds through an acid-catalyzed elimination mechanism.[10]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[10][11][12] This initial protonation is the key step that activates the carbamate for cleavage.
-
Formation of a tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[10][11][12]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[10][11][12]
-
Formation of the Amine Salt: The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form its corresponding trifluoroacetate salt.[10][11]
It is crucial to perform this reaction in a well-ventilated area and not in a closed system, as the reaction generates both carbon dioxide and isobutylene gas.[10][11]
Caption: Acid-catalyzed deprotection of a Boc-amino acid.
Experimental Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the deprotection of a Boc-protected amino acid attached to a solid support.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the Resin: Swell the peptide-resin in DCM for 20 minutes.[2]
-
Pre-wash: Drain the DCM and perform a short pre-wash with a 50% TFA in DCM solution for about 5 minutes.[13]
-
Deprotection: Drain the pre-wash solution and add a fresh solution of 50% TFA in DCM to the resin. Agitate the mixture for 20-30 minutes at room temperature.[2][13]
-
Wash: Drain the TFA solution and wash the resin thoroughly with DCM (3 times) to remove excess TFA.[2]
-
Neutralization: Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[2] This step is critical to convert the amine trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.[14]
-
Final Wash: Wash the resin with DCM (3 times) to remove excess DIEA.[2] The resin is now ready for the next coupling step.
| Reagent | Concentration | Scavenger | Time | Efficiency | Notes |
| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | Recommended for sensitive residues | 20-30 minutes | >99% | The most common and standard method.[2] |
| Hydrochloric acid (HCl) | 4M in Dioxane | Recommended for sensitive residues | 30-60 minutes | >98% | An alternative to TFA.[2] |
The Critical Role of Scavengers in Boc Deprotection
A potential complication during Boc deprotection is the formation of the reactive tert-butyl cation.[10] This electrophile can lead to undesired side reactions by alkylating electron-rich amino acid residues such as tryptophan, tyrosine, and methionine. To prevent these side reactions, scavengers are added to the deprotection solution to "trap" the carbocations.[14]
| Scavenger | Target Residue(s) | Mechanism of Action |
| Anisole | Tyrosine, Tryptophan | Acts as a nucleophile to trap the tert-butyl cation.[15] |
| Thioanisole | Tryptophan, Methionine | A more effective scavenger than anisole due to the higher nucleophilicity of sulfur.[15] |
| Dithioethane (DTE) | Tryptophan, Cysteine, Methionine | Scavenges tert-butyl cations and prevents the formation of peptide side products.[14] |
| Triisopropylsilane (TIS) | Tryptophan | Reduces the oxidized form of tryptophan that can be formed during cleavage. |
Orthogonal Protection Strategies Involving the Boc Group
The true power of protecting groups is realized in orthogonal protection schemes, where multiple classes of protecting groups can be removed under distinct conditions.[16][17] This allows for the selective deprotection of specific functional groups without affecting others.[16]
Boc/Bzl vs. Fmoc/tBu Strategies in SPPS
Two main strategies have dominated the field of solid-phase peptide synthesis (SPPS): the Boc/Bzl strategy and the Fmoc/tBu strategy.
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary protection of the α-amino group.[18] Deprotection is achieved with a moderate acid like TFA.[18] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[18] While both Boc and benzyl groups are acid-labile, the difference in the required acid strength allows for their selective removal, making it a "quasi-orthogonal" system.[19]
-
Fmoc/tBu Strategy: This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino terminus, which is cleaved by a secondary amine like piperidine.[18] The side-chain protecting groups are acid-labile (typically tert-butyl based) and are removed along with cleavage from the resin using TFA.[18] This represents a truly orthogonal system, as the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid).[18]
Caption: Comparison of Boc/Bzl and Fmoc/tBu SPPS strategies.
While the Fmoc/tBu strategy has become more prevalent due to its milder conditions, the Boc/Bzl strategy remains valuable for the synthesis of certain peptides, particularly those that are sensitive to basic conditions.[18][19]
Applications of Boc-Protected Amino Acids in Drug Development
The precise control over chemical reactivity afforded by the Boc group is crucial in the development of new therapeutics.[20]
-
Peptide Drugs: In the synthesis of peptide-based drugs, such as insulin analogs, the Boc group ensures that amino acids are coupled in the correct sequence, which improves the purity and yield of the final product.
-
Peptidomimetics: Boc-protected non-proteinogenic amino acids, such as gamma-amino acids (γ-amino acids), are used to create peptidomimetics with enhanced proteolytic stability and specific conformations.[21] This is particularly relevant in the design of drugs targeting neurotransmitter pathways, like the GABAergic system.[21]
-
Small Molecule Synthesis: Beyond peptides, Boc protection is widely used in the multi-step synthesis of complex small molecule drugs, such as anticancer agents and antibiotics.[22] It allows for the selective manipulation of other functional groups in the molecule without interference from the highly reactive amino group. For example, in the synthesis of paclitaxel derivatives, Boc protection prevents the amino group from competing with other reactive sites.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern amino acid and peptide chemistry. Its unique combination of stability to a wide range of reagents and facile removal under mild acidic conditions has made it an indispensable tool for organic chemists. A thorough understanding of its chemical principles, reaction mechanisms, and the nuances of its application, including the use of scavengers and its role in orthogonal protection strategies, is essential for the successful synthesis of complex peptides and pharmaceutical compounds. As the demand for more sophisticated and precisely engineered molecules continues to grow, the foundational role of the Boc protecting group in enabling these advancements remains as critical as ever.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. commonorganicchemistry.com [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. biosynth.com [biosynth.com]
- 20. nbinno.com [nbinno.com]
- 21. benchchem.com [benchchem.com]
- 22. genscript.com [genscript.com]
A Senior Application Scientist's Guide to the Commercial Landscape of Boc-Protected Phenylalanine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of non-natural amino acids into peptides and small molecules is a cornerstone of modern therapeutic design. Among these critical building blocks, Boc-protected phenylalanine derivatives offer a versatile scaffold for modulating the pharmacological properties of parent compounds. This in-depth technical guide provides a comprehensive overview of the commercially available Boc-L-phenylalanine and its derivatives, offering insights into their selection, quality assessment, and application in solid-phase peptide synthesis (SPPS).
The Strategic Importance of the Boc Group and Phenylalanine Analogs
The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in peptide chemistry, particularly for SPPS.[1] Its acid-labile nature allows for the selective deprotection of the α-amino group under conditions that generally do not cleave the peptide from the resin support, a principle of orthogonality that is central to successful peptide synthesis.[2] Phenylalanine, with its hydrophobic and aromatic side chain, is a frequent target for modification. By introducing substituents on the phenyl ring or altering the amino acid backbone, researchers can fine-tune a range of properties critical for drug efficacy.[1][3] These modifications can influence:
-
Receptor Binding Affinity and Selectivity: Alterations to the phenyl ring can introduce new interactions with the target receptor or disrupt unfavorable ones.
-
Metabolic Stability: Substitution can block sites of enzymatic degradation, thereby increasing the in vivo half-life of a peptide therapeutic.
-
Pharmacokinetic Properties: Changes in hydrophobicity and polarity can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Constraints: The introduction of bulky groups or backbone modifications can lock the peptide into a bioactive conformation.
The Commercial Portfolio of Boc-Phenylalanine Derivatives: A Comparative Overview
The market offers a diverse array of Boc-protected phenylalanine derivatives, catering to a wide spectrum of research and development needs. These can be broadly categorized based on the nature of the modification. Below is a summary of some of the most commonly utilized derivatives, their key characteristics, and representative commercial suppliers.
| Derivative | CAS Number | Molecular Weight ( g/mol ) | Key Characteristics & Applications | Representative Supplier(s) |
| Boc-L-phenylalanine | 13734-34-4 | 265.30 | The foundational building block for incorporating phenylalanine in Boc-SPPS.[4][5] | Chem-Impex, Carl ROTH, Thermo Fisher Scientific[4][6][7] |
| Boc-D-phenylalanine | 18942-49-9 | 265.31 | Incorporation of the D-enantiomer can enhance proteolytic stability.[8][9] | Chem-Impex, Sigma-Aldrich[8][9] |
| Boc-L-Phe(4-nitro)-OH | 33305-77-0 | 310.30 | The nitro group can be reduced to an amine for further functionalization.[10][11] | Chem-Impex, CP Lab Safety, Fisher Scientific[10][11][12] |
| Boc-D-Phe(4-nitro)-OH | 57292-45-2 | 310.31 | D-enantiomer for enhanced stability with a functionalizable nitro group.[13] | Chem-Impex[13] |
| Boc-L-Phe(4-amino)-OH | 55533-24-9 | 280.31 | Provides a site for conjugation or further chemical modification.[14][15] | Aapptec, Oakwood Chemical[14][15] |
| Boc-L-Phe(4-cyano)-OH | 131724-45-3 | 290.32 | The cyano group can serve as an infrared probe or be converted to other functional groups.[16][17] | Chem-Impex, Thermo Scientific Chemicals[16][17] |
| Boc-D-Phe(4-cyano)-OH | 146727-62-0 | 290.32 | D-enantiomer with a versatile cyano functionality.[18] | Chem-Impex[18] |
| Boc-D-Phe(4-iodo)-OH | 176199-35-2 | 391.20 | The iodine atom allows for cross-coupling reactions (e.g., Suzuki, Stille) and radiolabeling.[19] | NINGBO INNO PHARMCHEM CO.,LTD.[19] |
| Boc-L-homophenylalanine | 51871-62-6 | 279.34 | A backbone-modified analog that can alter peptide secondary structure.[20] | Chem-Impex[20] |
| Boc-D-homophenylalanine | 82732-07-8 | 279.33 | D-enantiomer of the backbone-modified analog.[21] | eBiostore.com[21] |
| Boc-D-Biphenylalanine | 128779-47-5 | 341.40 | The biphenyl side chain introduces significant hydrophobicity and potential for π-stacking interactions.[22] | Chem-Impex[22] |
| Boc-4-(Fmoc-amino)-L-phenylalanine | 114346-31-5 | 502.56 | Orthogonally protected derivative for on-resin side-chain modification.[23] | Chem-Impex[23] |
| Boc-4-Carboxyl-L-Phenylalanine | 160063-50-3 | 309.31 | Provides a carboxylic acid handle for bioconjugation or further derivatization.[24] | Chem-Impex[24] |
Below is a diagram illustrating the classification of commercially available Boc-protected phenylalanine derivatives.
Caption: Classification of commercially available Boc-protected phenylalanine derivatives.
Quality Control and Selection Criteria: A Self-Validating System
The success of peptide synthesis and subsequent applications is critically dependent on the quality of the starting materials. When sourcing Boc-protected phenylalanine derivatives, a rigorous evaluation of the supplier's quality control data is paramount.
Essential Quality Control Parameters:
-
Identity and Purity:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides an initial assessment of purity.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity, it should indicate a purity of ≥98% for most applications.[8][16][22]
-
-
Chiral Purity:
-
Appearance and Solubility: The compound should be a white to off-white solid, and its solubility in relevant solvents (e.g., DCM, DMF) should be consistent with the intended application.[4][8][16]
Storage and Handling:
Boc-protected amino acids are generally stable but should be stored in a cool, dry place to prevent degradation.[8][16][25] Many suppliers recommend storage at 0-8°C.[8][16] It is crucial to handle these compounds in a moisture-free environment to avoid hydrolysis of the Boc group.
Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual synthesis of a peptide on a Merrifield resin using Boc chemistry. This protocol serves as a foundational workflow that can be adapted based on the specific peptide sequence and the derivatives being used.
Materials:
-
Merrifield resin
-
Boc-protected amino acids (including the desired phenylalanine derivative)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
-
Cold diethyl ether
Workflow:
Caption: A generalized workflow for Boc solid-phase peptide synthesis.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.[1]
-
First Amino Acid Attachment: Attach the C-terminal Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of 50% TFA in DCM for 30 minutes.[1]
-
Washing: Wash the resin thoroughly with DCM, followed by DMF.[1]
-
Neutralization: Neutralize the resulting ammonium salt with a solution of 10% DIEA in DMF.[1]
-
Coupling: Couple the next Boc-protected amino acid (3 equivalents) using a suitable coupling reagent (e.g., HBTU/HOBt in the presence of DIEA) in DMF. The reaction progress can be monitored using a Kaiser test.[1]
-
Washing: Wash the resin with DMF and DCM.[1]
-
Repeat: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups, typically using a strong acid such as hydrogen fluoride (HF).
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers and byproducts.
-
Purification and Analysis: Purify the peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.
Conclusion
The commercial availability of a wide range of Boc-protected phenylalanine derivatives provides an extensive toolkit for peptide chemists and drug developers.[3][][] The strategic selection and incorporation of these building blocks can significantly impact the therapeutic potential of peptide-based drug candidates.[4][13][18] A thorough understanding of the available derivatives, coupled with stringent quality assessment and optimized synthetic protocols, is essential for the successful development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. Boc-L-Phenylalanine, 5 g, CAS No. 13734-34-4 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 7. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 8. chemimpex.com [chemimpex.com]
- 9. Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9 [sigmaaldrich.com]
- 10. calpaclab.com [calpaclab.com]
- 11. chemimpex.com [chemimpex.com]
- 12. N-Boc-4-nitro-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]
- 13. chemimpex.com [chemimpex.com]
- 14. peptide.com [peptide.com]
- 15. Boc-4-Amino-L-phenylalanine Boc-Phe(4-NH2)-OH [oakwoodchemical.com]
- 16. chemimpex.com [chemimpex.com]
- 17. N-Boc-4-cyano-L-phenylalanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 18. chemimpex.com [chemimpex.com]
- 19. nbinno.com [nbinno.com]
- 20. chemimpex.com [chemimpex.com]
- 21. ebiostore.com [ebiostore.com]
- 22. chemimpex.com [chemimpex.com]
- 23. chemimpex.com [chemimpex.com]
- 24. chemimpex.com [chemimpex.com]
- 25. N-Boc-D-phenylalanine | 18942-49-9 | FB37462 | Biosynth [biosynth.com]
Introduction: The Scientific Utility and Latent Hazards of an Iodinated Amino Acid
An In-Depth Technical Guide to the Safe Handling of Boc-2-Iodo-D-Phenylalanine
This guide provides a comprehensive overview of the essential safety and handling protocols for this compound (Boc-D-Phe(2-I)-OH). Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere procedural lists to explain the rationale behind each safety measure, ensuring a culture of informed and proactive laboratory safety.
This compound is a non-canonical amino acid derivative that serves as a critical building block in medicinal chemistry and peptide synthesis.[1][2] The incorporation of an iodine atom onto the phenyl ring offers several strategic advantages, including its use as a handle for cross-coupling reactions, a tool for radiolabeling in imaging studies, and a means to enhance the biological activity of peptides.[2][3] The tert-butyloxycarbonyl (Boc) protecting group enhances stability and solubility during synthesis.[3]
However, the very features that make this compound valuable also introduce potential, albeit manageable, hazards. The presence of iodine and the compound's nature as a fine organic powder necessitate a thorough understanding of its properties to mitigate risks. While many suppliers do not classify this specific isomer as hazardous under OSHA's 2012 Hazard Communication Standard, related iodinated phenylalanine derivatives warrant careful handling due to potential irritation and effects from inhalation or ingestion.[4][5] A proactive and informed approach to safety is therefore paramount.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the foundation of safe laboratory practice. For this compound, the primary risks stem from its physical form and chemical nature.
Primary Routes of Exposure:
-
Inhalation: As a fine powder, aerosolization during weighing or transfer is a primary concern. Inhaled dust may cause respiratory tract irritation.[4]
-
Dermal Contact: The compound may be harmful if absorbed through the skin and can cause skin irritation.[4]
-
Eye Contact: Direct contact with the powder can cause eye irritation.[4]
-
Ingestion: Accidental ingestion may be harmful.[4]
While specific toxicological data for this compound is largely unavailable, data for related isomers suggests that acute and chronic toxicity are not well-characterized.[4][6] Therefore, it is prudent to treat the compound as potentially harmful and minimize all routes of exposure. Possible, though unconfirmed, symptoms of significant exposure could include weakness or convulsions.[4]
Chemical and Physical Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈INO₄ | [1] |
| Molecular Weight | 391.2 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 155-161 °C | [1] |
| Solubility | Slightly soluble in water. Soluble in Methanol, Ethyl Acetate, DMSO, etc. | [7][8] |
| Storage Temperature | 0-8°C, Keep in a dark place, Sealed in dry. | [1][3][8] |
| Sensitivity | Light sensitive. | [6][7] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The core principle of laboratory safety is to create multiple barriers between the researcher and the potential hazard. This begins with engineering controls and is supplemented by appropriate PPE.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood or a powder containment hood. This is the most critical engineering control to prevent inhalation of aerosolized dust.[4][6] The causality is simple: by maintaining a negative pressure environment, any generated dust is captured and exhausted away from the user's breathing zone.
-
Process Enclosures: For larger scale operations, the use of glove boxes or other process enclosures is recommended to fully contain the material.[4]
Personal Protective Equipment (PPE): The selection of PPE is not a checklist but a system designed to protect against the specific risks identified.
-
Hand Protection: Wear nitrile or neoprene gloves tested according to standards like EN 374. Always check the manufacturer's breakthrough time data for the solvents you are using. Double-gloving is recommended when handling the solid and during subsequent steps involving solvents.[4][9]
-
Eye Protection: Safety glasses with side shields conforming to EN166 or OSHA's 29 CFR 1910.133 regulations are mandatory.[4][10] If there is a significant risk of splashing, chemical safety goggles should be worn.
-
Skin and Body Protection: A standard laboratory coat is required. For operations with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[10]
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[4][10] However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved N95 respirator may be necessary.[11]
Workflow for Safe Handling and Use in Peptide Synthesis
The following diagram and protocol outline a self-validating workflow for safely handling this compound from initial weighing to its use in a standard peptide coupling reaction.
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol for a Standard Coupling Reaction:
-
Preparation: Before retrieving the reagent, don all required PPE (double gloves, safety goggles, lab coat). Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Weighing: Transport the sealed container of this compound to the fume hood. To minimize static discharge that can cause the powder to become airborne, use an anti-static weigh boat or an ion-generating bar. Carefully weigh the desired amount of the compound.
-
Securing the Reagent: Immediately and securely recap the stock bottle. This is a critical step to prevent accidental spills and minimize exposure time. Store the main container under recommended conditions (0-8°C, dry, and protected from light).[1][3]
-
Dissolution: In the reaction vessel within the fume hood, add the appropriate solvent (e.g., Dichloromethane, DMSO).[8] Then, carefully add the weighed this compound to the solvent. This order of addition (solid to liquid) helps prevent the powder from puffing up.
-
Reaction: Proceed with the addition of other reagents (e.g., coupling agents like HBTU, base like DIPEA).
-
Cleanup: All disposable items that came into contact with the solid (weigh boats, pipette tips) should be disposed of in a dedicated solid chemical waste container. Reusable items like spatulas must be decontaminated by rinsing with a suitable solvent in the fume hood.
-
Final Decontamination: After the procedure, wipe down the surfaces of the fume hood. Remove PPE in the correct order (gloves first) and wash hands thoroughly with soap and water.[4]
Emergency Procedures: Planning for Deviations
A self-validating safety system includes robust plans for when things go wrong.
Spill Response:
Caption: Decision tree for responding to a spill of solid this compound.
-
Small Spill (inside a fume hood): Gently sweep up the material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[4][6] Clean the area with soap and water.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean up a large spill without proper training and respiratory protection.
First Aid Measures: The following measures are initial responses; always seek medical attention after any significant exposure.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]
Waste Disposal
All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated disposables (gloves, weigh boats, paper towels) and excess solid reagent must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Reaction mixtures and solvent rinses should be collected in a labeled, sealed hazardous liquid waste container.
-
Disposal: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4] Do not allow the product to enter drains.[4]
Conclusion
This compound is a powerful reagent for innovation in drug discovery and chemical biology. Its safe and effective use is not a matter of chance, but the result of a deliberate, informed, and systematic approach to laboratory safety. By understanding the rationale behind engineering controls, PPE selection, and handling procedures, researchers can confidently leverage the capabilities of this compound while ensuring the protection of themselves and their colleagues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. N-Boc-4-iodo-L-phenylalanine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. Boc-Phe(4-I)-OH = 99.0 TLC 62129-44-6 [sigmaaldrich.com]
Methodological & Application
Application Note & Protocol: Strategic Incorporation of Boc-2-Iodo-D-Phenylalanine in Solid-Phase Peptide Synthesis
Introduction: The Significance and Challenge of 2-Iodo-D-Phenylalanine
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. Among these, halogenated phenylalanine analogs offer unique advantages, including enhanced metabolic stability, altered conformational pre-disposition, and the introduction of a versatile chemical handle for subsequent modifications like cross-coupling reactions. Boc-2-Iodo-D-Phenylalanine, in particular, is a valuable building block. The bulky iodine atom at the ortho position can enforce specific torsional angles, while the D-configuration provides resistance to enzymatic degradation.
However, the very feature that makes this amino acid structurally compelling—the sterically demanding ortho-iodo substituent—presents a significant challenge during solid-phase peptide synthesis (SPPS). This steric hindrance can severely impede the rate and efficiency of peptide bond formation, leading to deletion sequences and low yields of the target peptide.[1][2]
This document provides a comprehensive, field-proven protocol for the successful incorporation of this compound using Boc-based SPPS. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring a robust and reproducible workflow.
Core Principles: Overcoming Steric Hindrance in SPPS
The primary obstacle in coupling this compound is the physical obstruction of the carboxyl group by the large iodine atom. Standard coupling reagents used in SPPS, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often insufficiently reactive to overcome this barrier, resulting in incomplete reactions.[1][2]
The solution lies in employing highly reactive coupling reagents that can rapidly form an activated intermediate, which is then susceptible to nucleophilic attack by the resin-bound N-terminal amine. The most effective reagents fall into two classes: uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyAOP).[1][3] These reagents generate highly reactive OAt or Oxyma esters, which significantly accelerate the coupling step.[1] Furthermore, the use of microwave-assisted SPPS can provide the necessary energy to drive these difficult couplings to completion efficiently.[4]
This protocol will focus on the use of Boc chemistry. The Nα-Boc protecting group is removed under moderately acidic conditions (e.g., 50% TFA in DCM), while the final cleavage from the resin and removal of most side-chain protecting groups requires a strong acid like HF or a specialized cleavage cocktail.[5][6] This orthogonal protection scheme is well-suited for managing complex syntheses.[6]
Experimental Workflow: Synthesis & Purification
PART I: Protocol for Coupling this compound
This protocol assumes a 0.1 mmol scale synthesis. All reagent volumes and masses should be scaled accordingly for different synthesis scales.
Materials:
-
This compound
-
Solid-phase synthesis resin (e.g., Merrifield, PAM, or Rink Amide)
-
High-reactivity coupling reagent (see Table 1)
-
N,N'-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Standard SPPS reaction vessel and shaker
Step-by-Step Coupling Protocol:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Drain the swelling solvent.
-
Add the 50% TFA/DCM solution (10 mL/g of resin) to the resin.
-
Shake for 2 minutes (pre-wash), drain, and add a fresh aliquot of the TFA solution.
-
Shake for an additional 20-30 minutes to ensure complete Boc group removal.[5]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin.
-
Shake for 5 minutes. Repeat this step twice to ensure the N-terminal amine is fully deprotonated (free base).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the activation mixture. The solution may change color. Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Shake at room temperature for 2-4 hours. For particularly difficult couplings, extended reaction times (overnight) or gentle heating (e.g., 40°C) may be required. Microwave-assisted synthesis can reduce this time to minutes.[4]
-
-
Monitoring and Capping (Optional but Recommended):
-
Perform a Kaiser test to check for reaction completion. A negative result (beads remain yellow) indicates a complete coupling.
-
If the Kaiser test is positive (beads turn blue), indicating incomplete coupling, a second coupling cycle can be performed.
-
Alternatively, to prevent the formation of deletion sequences, any unreacted free amines can be "capped" by acetylation using acetic anhydride and DIEA.
-
-
Washing: After successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Table 1: Comparison of Recommended Coupling Reagents
| Reagent | Class | Activation Mechanism | Advantages | Considerations |
| HATU | Uronium Salt | Forms highly reactive OAt esters.[1] | Extremely fast and efficient, widely used for hindered amino acids. | Higher cost, potential for side reactions if not used correctly. |
| COMU | Uronium Salt | Forms Oxyma-based active esters.[3] | High efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[3] | Relatively newer reagent, may be less available than HATU. |
| PyAOP | Phosphonium Salt | Forms phosphonium-based active intermediate. | Very effective for sterically hindered couplings, including α,α-disubstituted amino acids.[2] | Byproducts can be more difficult to wash away completely. |
PART II: Protocol for Cleavage and Deprotection
The choice of cleavage cocktail is critical to release the peptide from the resin while preserving the integrity of the iodine-phenylalanine bond and other sensitive side chains. A strong acid is required, and scavengers are added to trap reactive carbocations generated from the cleavage of side-chain protecting groups, preventing re-attachment to the peptide.[7][8]
Materials:
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), Water, Phenol (optional)
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Centrifuge and tubes
Recommended Cleavage Cocktail: Reagent B (Modified)
This is a robust, general-purpose cocktail that is effective for many peptides and minimizes the use of highly odorous reagents like ethanedithiol.[7]
| Component | Volume Percentage | Purpose |
| TFA | 95% | Strong acid for cleavage of peptide from resin and removal of acid-labile side-chain protecting groups.[9] |
| Water | 2.5% | Scavenger for carbocations, particularly helpful in preventing tryptophan side reactions. |
| TIS | 2.5% | Potent scavenger for carbocations, especially from trityl-based protecting groups.[7] |
Step-by-Step Cleavage Protocol:
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).
-
Incubation: Shake or stir the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate, which now contains the cleaved peptide. Wash the resin once more with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise into a centrifuge tube containing cold MTBE (at least 10 times the volume of the TFA solution). A white precipitate (the crude peptide) should form immediately.
-
Isolation:
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold ether to remove residual scavengers and cleaved protecting groups.
-
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.
PART III: Analysis and Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[10] The separation is based on the hydrophobicity of the peptide and any impurities.
Table 2: Typical RP-HPLC Parameters for Peptide Purification
| Parameter | Recommended Setting | Rationale |
| Column | C18 or C8 silica, 5-10 µm particle size | C18 is a good starting point for most peptides; C8 may be better for more hydrophobic peptides.[11] |
| Mobile Phase A | 0.1% TFA in Water | The aqueous phase. TFA acts as an ion-pairing agent to improve peak shape.[10] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic phase used to elute the peptide.[10] |
| Gradient | 5-65% B over 30-60 minutes | A broad gradient is used for initial analysis of the crude product. This can be optimized for preparative runs. |
| Flow Rate | 1 mL/min (analytical); 10-20 mL/min (semi-prep) | Scaled according to column diameter. |
| Detection | 210-220 nm | Wavelength for detecting the peptide backbone amide bonds.[10] |
Characterization by Mass Spectrometry:
Following purification, the identity and purity of the peptide must be confirmed by mass spectrometry. The incorporation of a single iodine atom will result in a characteristic mass shift.
-
Expected Mass Shift: +125.904 g/mol for the iodine atom, resulting in an overall mass increase of +124.998 g/mol when replacing a hydrogen on the phenyl ring.
-
Isotopic Pattern: The presence of iodine does not significantly alter the isotopic pattern seen in typical ESI-MS, as iodine is monoisotopic (¹²⁷I).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Insufficiently reactive coupling reagent. 2. Short coupling time. 3. Incomplete deprotection or neutralization. | 1. Switch to a more potent reagent like HATU or COMU.[1][3] 2. Increase coupling time, perform a double coupling, or use microwave heating.[4] 3. Ensure full deprotection and neutralization steps are performed and washes are thorough. |
| Deletion Sequence (-2-Iodo-D-Phe) | Incomplete coupling at the 2-Iodo-D-Phe step. | Implement a capping step (acetylation) after the coupling of 2-Iodo-D-Phe to terminate any unreacted chains. |
| Loss of Iodine during Cleavage | Unlikely with standard TFA cocktails, but possible under very harsh, prolonged conditions or with certain scavengers. | Use the recommended TIS/Water scavenger system. Avoid unnecessarily long cleavage times. |
| Side Product Formation | Re-attachment of cleaved protecting groups (e.g., t-butyl cations) to nucleophilic residues (e.g., Trp, Met). | Ensure an adequate amount and type of scavenger (TIS, water) is used in the cleavage cocktail.[7] |
Conclusion
The successful incorporation of the sterically demanding this compound into synthetic peptides is readily achievable with strategic adjustments to standard SPPS protocols. The keys to success are the selection of a high-potency coupling reagent to overcome steric hindrance and the use of a well-formulated cleavage cocktail to ensure the integrity of the final product. By understanding the chemical rationale behind these choices, researchers can reliably access novel iodinated peptides for applications in drug development and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
Application Note: Suzuki Cross-Coupling Reactions Using Boc-2-Iodo-D-Phenylalanine for the Synthesis of Novel Biaryl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Space of Drug Discovery with Non-Natural Amino Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] In the realm of drug discovery and medicinal chemistry, this powerful transformation has been instrumental in the synthesis of complex molecular architectures, particularly biaryl structures which are prevalent in numerous pharmacologically active compounds.[2]
A burgeoning area of interest lies in the incorporation of unnatural amino acids (UAAs) into peptide-based therapeutics and small molecule drug candidates. UAAs offer a gateway to novel chemical space, enabling the modulation of pharmacological properties such as potency, selectivity, metabolic stability, and bioavailability.[3] Among the diverse array of UAAs, those featuring biaryl side chains are of particular significance, often serving as constrained dipeptide mimetics or as moieties that can engage in favorable interactions with biological targets.
This application note provides a detailed technical guide for the Suzuki cross-coupling reaction utilizing Boc-2-Iodo-D-Phenylalanine , a versatile building block for the synthesis of a wide range of biaryl-containing D-amino acids. The protocols and insights presented herein are designed to equip researchers with the foundational knowledge and practical guidance necessary to successfully employ this methodology in their drug discovery endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organohalide with an organoboron compound in the presence of a base.[4] The generally accepted catalytic cycle proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex, forming a Pd(II) species. The reactivity of the aryl halide is a critical factor in this step, with the order of reactivity generally being I > Br > Cl > F.[4] The electron-rich nature of the phenyl ring in this compound, due to the presence of the amino acid side chain, can influence the rate of this step.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is facilitated by the presence of a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[5] The choice of base is therefore crucial and can significantly impact the reaction efficiency.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic moieties from the palladium center, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki Cross-Coupling of this compound
The following protocol provides a general starting point for the Suzuki cross-coupling of this compound with a variety of arylboronic acids. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst, 1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, DMF, or a mixture such as dioxane/water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent to the flask via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of any residual oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Table 1: Key Reaction Parameters and Considerations
| Parameter | Recommended Starting Point | Rationale and Considerations |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or XPhos Pd G2 (1-2 mol%) | Pd(PPh₃)₄ is a versatile catalyst.[6] For challenging couplings, particularly with sterically hindered substrates, Buchwald-type ligands and precatalysts like XPhos Pd G2 can be highly effective.[3] |
| Base | K₃PO₄ (2-3 equivalents) | K₃PO₄ is a strong base that is often effective in Suzuki couplings.[2] Other bases like K₂CO₃ or Cs₂CO₃ can also be screened for optimal performance. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Anhydrous conditions with solvents like THF or DMF may also be effective.[7] |
| Temperature | 80-100 °C | The reaction temperature will depend on the reactivity of the substrates and the chosen solvent. Higher temperatures may be required for less reactive arylboronic acids. |
| Stoichiometry | 1.2-1.5 equivalents of boronic acid | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor solubility of reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent and reaction mixture.- Screen different solvents or solvent mixtures to improve solubility.- Screen a variety of bases and solvents. |
| Formation of Homocoupling Product (Biaryl of the Boronic Acid) | - Presence of oxygen- Decomposition of the palladium catalyst | - Improve degassing procedures.- Use a more stable palladium precatalyst or ligand. |
| Deborylation of the Boronic Acid | - Prolonged reaction time at high temperature- Presence of protic impurities | - Monitor the reaction closely and stop it once the starting material is consumed.- Use anhydrous solvents and reagents. |
| Cleavage of the Boc Protecting Group | - Acidic conditions generated during the reaction or workup | - Ensure the reaction and workup conditions remain basic or neutral. Use a milder workup procedure if necessary. |
Characterization of the Biaryl Amino Acid Product
The successful synthesis of the desired biaryl-D-phenylalanine derivative should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and assess its purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and to monitor the progress of the reaction. Chiral HPLC may be necessary to confirm the enantiomeric purity of the product.
Conclusion
The Suzuki cross-coupling of this compound provides a powerful and versatile route for the synthesis of novel biaryl-containing unnatural amino acids. These valuable building blocks can be readily incorporated into peptides or used in the synthesis of small molecule drug candidates to explore new chemical space and enhance pharmacological properties. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can effectively utilize this methodology to advance their drug discovery programs.
References
- 1. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Site-Specific Incorporation of 2-Iodo-D-Phenylalanine
Introduction: Expanding the Proteomic Toolbox with 2-Iodo-D-Phenylalanine
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful expansion of the genetic code, enabling the introduction of novel chemical functionalities for a myriad of applications in research, therapeutics, and material science. Among the vast array of UAAs, 2-Iodo-D-Phenylalanine stands out for its unique combination of properties. The iodine atom serves as a versatile handle for bio-orthogonal reactions and as a heavy atom for crystallographic phasing, while its D-enantiomeric configuration offers a significant advantage in the development of proteolytically stable peptide and protein therapeutics.[1][][3]
The incorporation of D-amino acids, such as 2-Iodo-D-Phenylalanine, into proteins can significantly enhance their resistance to degradation by endogenous proteases, which are stereoselective for L-amino acids.[1][4] This increased stability is a highly desirable attribute for therapeutic peptides and proteins, potentially leading to longer in-vivo half-lives and improved efficacy.[][3] Furthermore, the iodine atom on the phenyl ring can be utilized in photo-cross-linking studies to elucidate protein-protein interactions and map binding interfaces.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with the core principles, detailed protocols, and practical insights for the successful site-specific incorporation of 2-Iodo-D-Phenylalanine into proteins using an Escherichia coli expression system. We will delve into the underlying molecular biology, provide a step-by-step experimental workflow, and address common challenges to empower you to harness the full potential of this remarkable unnatural amino acid.
Core Principle: Amber Codon Suppression for UAA Incorporation
The most widely employed method for site-specific UAA incorporation is the amber stop codon (UAG) suppression strategy.[7][8][9] This technique relies on the co-expression of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair. This orthogonal pair functions independently of the host cell's endogenous translational machinery.
The key components of this system are:
-
Orthogonal Aminoacyl-tRNA Synthetase (O-aaRS): An engineered enzyme that specifically recognizes and charges the desired UAA (in this case, 2-Iodo-D-Phenylalanine) onto the orthogonal tRNA. It does not recognize any of the 20 canonical amino acids.
-
Orthogonal tRNA (O-tRNA): A tRNA molecule with an anticodon (CUA) that recognizes the amber stop codon (UAG). This tRNA is not recognized by any of the host cell's endogenous aaRSs.
-
Engineered Target Gene: The gene of interest is mutated to introduce an in-frame amber stop codon (TAG in the DNA sequence) at the desired site of UAA incorporation.
When all three components are present in the cell, the O-aaRS charges the O-tRNA with 2-Iodo-D-Phenylalanine. During translation, when the ribosome encounters the UAG codon in the mRNA of the target protein, the charged O-tRNACUA binds to this codon, leading to the incorporation of 2-Iodo-D-Phenylalanine into the polypeptide chain, rather than translation termination.
Figure 1: Workflow of site-specific 2-Iodo-D-Phenylalanine incorporation via amber suppression.
Engineering a System for 2-Iodo-D-Phenylalanine Incorporation
A significant challenge in incorporating D-amino acids is that naturally occurring aaRSs are highly specific for their L-amino acid substrates. Therefore, a dedicated orthogonal aaRS that can specifically recognize and charge 2-Iodo-D-Phenylalanine is a prerequisite. While no such synthetase is readily available commercially at present, it can be engineered through directed evolution.
The general strategy involves:
-
Starting Scaffold: A common starting point is an orthogonal aaRS that has some promiscuity or a binding pocket that can be mutated to accommodate the new substrate. The tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii is a frequently used scaffold.[7]
-
Library Generation: The gene for the O-aaRS is subjected to random mutagenesis or site-directed mutagenesis at residues within the amino acid binding pocket to create a large library of synthetase variants.
-
Selection Process: The library is subjected to rounds of positive and negative selection in E. coli.
-
Positive Selection: Cells expressing the synthetase library are grown in the presence of 2-Iodo-D-Phenylalanine and a reporter gene containing an amber stop codon (e.g., a gene conferring antibiotic resistance). Only cells with a synthetase variant that can incorporate 2-Iodo-D-Phenylalanine will produce the full-length reporter protein and survive.
-
Negative Selection: Surviving cells are then grown in the absence of 2-Iodo-D-Phenylalanine but in the presence of a counter-selectable marker (e.g., a toxic gene with an amber codon). Synthetase variants that incorporate any of the canonical amino acids will lead to the expression of the toxic protein and cell death. This step ensures the orthogonality of the selected synthetase.
-
Furthermore, the efficiency of D-amino acid incorporation can be limited by the ribosome's peptidyl transferase center. In some cases, engineering of the 23S rRNA may be necessary to enhance the incorporation of D-amino acids.[10][11]
Experimental Protocols
This section provides a generalizable, step-by-step protocol for the expression of a target protein containing 2-Iodo-D-Phenylalanine in E. coli. This protocol assumes the availability of a suitable orthogonal aaRS/tRNA pair, likely on a pEVOL plasmid.[12][13]
Materials and Reagents
| Reagent/Material | Supplier/Grade |
| 2-Iodo-D-Phenylalanine | High Purity (>98%) |
| E. coli BL21(DE3) cells | Competent for transformation |
| Plasmid with target gene (TAG mutant) | Ampicillin resistant |
| pEVOL plasmid with O-aaRS/tRNA | Chloramphenicol resistant |
| Luria-Bertani (LB) Broth and Agar | Molecular biology grade |
| Ampicillin and Chloramphenicol | Antibiotic grade |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Molecular biology grade |
| L-Arabinose | Molecular biology grade |
| Ni-NTA Agarose Resin | For His-tag purification |
| Imidazole | Molecular biology grade |
| Standard buffers (Tris-HCl, NaCl, etc.) | Molecular biology grade |
Protocol 1: Transformation
-
Co-transform competent E. coli BL21(DE3) cells with the plasmid carrying your target gene (with the amber mutation) and the pEVOL plasmid encoding the orthogonal aaRS/tRNA pair.
-
Plate the transformed cells on an LB agar plate containing ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL).
-
Incubate the plate overnight at 37°C.
Protocol 2: Protein Expression
-
Inoculate a single colony from the transformation plate into 50 mL of LB medium containing ampicillin and chloramphenicol. Grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate 1 L of LB medium containing the same antibiotics.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Add 2-Iodo-D-Phenylalanine to a final concentration of 1 mM.
-
Induce the expression of the orthogonal pair by adding L-arabinose to a final concentration of 0.02% (w/v).
-
Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.
-
Incubate the culture overnight at a reduced temperature (e.g., 18-25°C) with shaking to improve protein folding and solubility.
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
Protocol 3: Protein Purification (for His-tagged proteins)
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
-
Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein fractions by SDS-PAGE.
Protocol 4: Verification of Incorporation by Mass Spectrometry
Mass spectrometry is the definitive method to confirm the successful and site-specific incorporation of 2-Iodo-D-Phenylalanine.[][15][16]
-
Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.
-
Perform in-gel tryptic digestion of the protein.
-
Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against a protein database containing the sequence of your target protein.
-
Look for a peptide fragment containing the site of incorporation with a mass shift corresponding to the replacement of the original amino acid with 2-Iodo-D-Phenylalanine. The mass of 2-Iodo-D-Phenylalanine is 291.09 g/mol .
Application Highlight: Photo-cross-linking to Study Protein-Protein Interactions
The iodo-phenylalanine moiety in your protein can be used as a photo-cross-linker to identify interacting partners. Upon UV irradiation, the carbon-iodine bond can be cleaved, generating a reactive radical that can form a covalent bond with nearby molecules.
Figure 2: Investigating a signaling pathway using photo-cross-linking with 2-Iodo-D-Phenylalanine.
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or no protein expression | - Inefficient amber suppression.- Toxicity of the UAA or the expressed protein.- Codon context effects.[17] | - Optimize the concentration of 2-Iodo-D-Phenylalanine.- Use an E. coli strain with a modified genome (e.g., RF1 knockout) to reduce competition from release factor 1.[8][9]- Lower the expression temperature and/or IPTG concentration.- Mutate the codon immediately following the amber codon to a more favorable one (purine-rich).[17] |
| Truncated protein is the major product | - Inefficient charging of the O-tRNA by the O-aaRS.- Low concentration of 2-Iodo-D-Phenylalanine.- Competition with Release Factor 1 (RF1). | - Ensure the O-aaRS is active and specific for 2-Iodo-D-Phenylalanine.- Increase the concentration of 2-Iodo-D-Phenylalanine in the culture medium.- Use an RF1 knockout E. coli strain. |
| Mass spectrometry does not confirm incorporation | - Low incorporation efficiency.- The peptide containing the UAA is not detected (e.g., too large, too small, or poor ionization). | - Enrich the full-length protein before MS analysis.- Use a different protease for digestion to generate different peptide fragments.- Optimize MS parameters for the detection of the modified peptide. |
| Incorporation of canonical amino acids at the amber codon site | - The O-aaRS is not perfectly orthogonal and can charge a canonical amino acid.- The O-tRNA is recognized by an endogenous aaRS. | - Re-evaluate the orthogonality of the O-aaRS/tRNA pair through negative selection.- Purify the O-aaRS and perform in vitro charging assays to confirm its specificity. |
Conclusion
The site-specific incorporation of 2-Iodo-D-Phenylalanine is a cutting-edge technique that pushes the boundaries of protein engineering and drug discovery. While it requires careful optimization and potentially the directed evolution of a specific orthogonal synthetase, the rewards are substantial. The ability to generate highly stable proteins with a versatile chemical handle opens up new avenues for creating novel therapeutics, mapping complex biological interactions, and advancing our fundamental understanding of protein structure and function. This guide provides a solid foundation for researchers to embark on this exciting journey of expanding the genetic code.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. nbinno.com [nbinno.com]
- 5. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 9. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arep.med.harvard.edu [arep.med.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Incorporation of synthetic amino acids into proteins at specific sites | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]
Application Notes and Protocols for Radiolabeling Peptides with Derivatives of Boc-2-Iodo-D-Phenylalanine
Introduction: A Strategic Approach to Peptide Radiolabeling for Advanced Molecular Imaging and Therapy
The precise installation of radionuclides onto biologically active peptides represents a cornerstone of modern molecular imaging and targeted radionuclide therapy.[1][2] Radiolabeled peptides serve as powerful probes for visualizing and quantifying biological processes in vivo using techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[3] Among the various strategies for peptide radiolabeling, the use of iodinated amino acid derivatives, such as Boc-2-Iodo-D-Phenylalanine, offers a robust and versatile platform for the development of novel radiopharmaceuticals.[4][5]
This guide provides a comprehensive overview of the principles and protocols for radiolabeling peptides using derivatives of this compound. We will delve into the rationale behind this indirect labeling strategy, detail the step-by-step protocols for peptide synthesis, radiolabeling, and purification, and discuss critical quality control measures to ensure the integrity and efficacy of the final radiolabeled peptide. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for their preclinical and clinical research.
The core advantage of incorporating an iodinated phenylalanine derivative into a peptide sequence lies in the ability to perform the radioiodination reaction on the fully assembled and purified peptide. This "late-stage" labeling approach minimizes the exposure of the sensitive peptide to potentially harsh reaction conditions that can compromise its biological activity.[6] The Boc (tert-butoxycarbonyl) protecting group plays a crucial role during solid-phase peptide synthesis (SPPS) by safeguarding the α-amino group of the 2-Iodo-D-Phenylalanine, allowing for its controlled incorporation into the growing peptide chain.[7] Once the peptide is synthesized and purified, the stable iodine atom on the phenylalanine residue serves as a specific target for the introduction of a radioisotope of iodine, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131.[3][8]
The Chemistry of Radioiodination on Iodo-Phenylalanine Containing Peptides
The introduction of a radioiodine atom onto a peptide containing a 2-Iodo-D-Phenylalanine residue is typically achieved through one of two primary methods: isotopic exchange or, more recently, copper-mediated radioiodination.
1. Isotopic Exchange Reaction:
This method involves the exchange of the non-radioactive iodine atom (¹²⁷I) on the phenylalanine ring with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) from a solution of radioactive sodium iodide.[9] This reaction is typically driven by equilibrium and often requires elevated temperatures. While straightforward, achieving high specific activity can be challenging.
2. Copper-Mediated Radioiodination:
A more contemporary and highly efficient method involves the use of a copper catalyst to facilitate the radioiodination of aryl halides, including iodinated phenylalanine residues.[10][11] This approach offers several advantages, including milder reaction conditions (often at room temperature), faster reaction times, and higher radiochemical yields.[12][13] The proposed mechanism involves the formation of an organocopper intermediate that readily reacts with the radioiodide.
Experimental Workflow Overview
The overall process of generating a radiolabeled peptide using this compound can be broken down into four key stages:
Detailed Protocols
Part 1: Synthesis of the Peptide Containing 2-Iodo-D-Phenylalanine
This protocol outlines the incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry for the other amino acids.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Ether (cold)
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of this compound:
-
For the coupling of this compound, use the same procedure as in step 3, substituting the Fmoc-amino acid with this compound.
-
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Part 2: Purification and Characterization of the Iodinated Peptide
Protocol:
-
Purification by HPLC:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Monitor the elution profile at 220 nm and 280 nm.[15]
-
Collect fractions corresponding to the desired peptide peak.
-
-
Characterization:
-
Analyze the purified fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
-
-
Lyophilization: Lyophilize the pure peptide fractions to obtain a stable powder.
Part 3: Copper-Mediated Radioiodination
This protocol describes a general method for the copper-mediated radioiodination of the purified peptide containing 2-Iodo-D-Phenylalanine.[16]
Materials:
-
Purified peptide containing 2-Iodo-D-Phenylalanine
-
Radioactive Sodium Iodide (e.g., Na[¹²⁵I]) in 0.1 M NaOH
-
Copper (II) sulfate (CuSO₄) solution
-
Reducing agent (e.g., Sodium ascorbate)
-
Reaction buffer (e.g., 0.1 M ammonium acetate, pH 5.5)
-
Quenching solution (e.g., Sodium bisulfite)
Protocol:
-
Preparation of the Reaction Vial: In a microcentrifuge tube, combine:
-
10-50 µg of the purified peptide dissolved in the reaction buffer.
-
A catalytic amount of CuSO₄ solution (final concentration typically in the low micromolar range).
-
A slight excess of a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.
-
-
Addition of Radioiodide: Add the desired amount of Na[¹²⁵I] solution to the reaction vial.
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 15-30 minutes. The optimal reaction time may need to be determined empirically.
-
Quenching the Reaction: Stop the reaction by adding a small volume of quenching solution.
Part 4: Purification and Quality Control of the Radiolabeled Peptide
Protocol:
-
Purification by Radio-HPLC:
-
Immediately purify the reaction mixture using analytical or semi-preparative RP-HPLC equipped with a radioactivity detector.
-
Use a similar gradient system as for the purification of the non-radioactive peptide.
-
Collect the fraction corresponding to the radiolabeled peptide peak.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP by analytical radio-HPLC. The RCP should typically be >95%.[1]
-
Specific Activity (SA): Calculate the specific activity of the final product (in MBq/µmol or Ci/mmol). This is determined by dividing the total radioactivity of the purified product by the molar amount of the peptide.
-
-
Formulation: Evaporate the HPLC solvent from the purified fraction and reconstitute the radiolabeled peptide in a sterile, pyrogen-free, and biocompatible buffer (e.g., phosphate-buffered saline) for in vitro or in vivo studies.
Quantitative Data Summary
| Parameter | Typical Range | Method of Determination |
| Peptide Purity (pre-labeling) | >95% | Analytical RP-HPLC |
| Peptide Identity | Confirmed | Mass Spectrometry |
| Radiochemical Yield | 50-90% | Radio-TLC or Radio-HPLC |
| Radiochemical Purity (post-labeling) | >95% | Analytical Radio-HPLC |
| Specific Activity | 10-200 GBq/µmol | Calculation from total radioactivity and peptide amount |
Troubleshooting and Key Considerations
-
Low Radiochemical Yield:
-
Optimize the concentration of the copper catalyst and reducing agent.
-
Verify the pH of the reaction buffer.
-
Ensure the quality of the starting radioiodide.
-
-
Peptide Degradation:
-
The use of copper-mediated methods at room temperature minimizes the risk of peptide degradation compared to harsher oxidative methods.[2]
-
If degradation is suspected, analyze the product by mass spectrometry.
-
-
Boc Group Removal: The Boc group is removed during the final cleavage step with TFA. Incomplete removal can lead to a modified peptide that may not label efficiently. Ensure sufficient cleavage time and an appropriate cleavage cocktail.[8]
Conclusion and Future Perspectives
The use of this compound in peptide synthesis provides a strategic and efficient route for the production of high-quality radioiodinated peptides. The copper-mediated labeling methodology, in particular, offers a mild and rapid approach, making it suitable for a wide range of peptide structures. As the field of molecular imaging and radionuclide therapy continues to advance, the development of robust and reliable methods for peptide radiolabeling will remain a critical area of research. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this powerful technology in their own laboratories.
References
- 1. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of radiolabeled peptides via an iodine exchange reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand-Enabled Copper-Mediated Radioiodination of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Iodinated Amino Acids
A-Level: Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving iodinated amino acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-C bond-forming reactions. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic strategies.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the Suzuki coupling of iodinated amino acids.
Issue 1: Low or No Product Yield
Question: I am performing a Suzuki coupling with an N-Boc protected 4-iodophenylalanine methyl ester and a simple arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve my yield?
Answer:
Low product yield in the Suzuki coupling of iodinated amino acids is a common issue that can stem from several factors. Given the high reactivity of aryl iodides in the oxidative addition step, the problem often lies elsewhere in the catalytic cycle or with substrate stability.[1][2][3]
Potential Causes & Solutions:
-
Catalyst System Inefficiency: While aryl iodides are reactive, the overall catalytic cycle can be sluggish.[4]
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) can sometimes be inefficient, especially at lower temperatures.[5] The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, can significantly accelerate the reaction and improve yields.[1]
-
Palladium Precursor: The choice of palladium source is crucial. Pd(PPh₃)₄ is a common choice, but pre-catalysts like Pd₂(dba)₃ (in combination with a ligand) or palladacycles can offer higher activity and stability.[2][4][6]
-
-
Base-Induced Degradation: Amino acids and their derivatives can be sensitive to the basic conditions required for the Suzuki reaction.[2]
-
Base Strength: Strong bases like sodium hydroxide or alkoxides can cause hydrolysis of ester protecting groups or even racemization. Consider using milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][7]
-
Protecting Group Stability: Ensure your N-protecting group (e.g., Boc, Fmoc) is stable under the chosen basic conditions. While Boc is generally robust, Fmoc can be labile with stronger bases.[8][9][10]
-
-
Boronic Acid Instability: Boronic acids can undergo decomposition (protodeboronation) under the reaction conditions, especially in the presence of a base.[11][12][13]
-
Boronic Acid Derivatives: Using more stable boronic esters, such as pinacol esters, can mitigate this issue.[4]
-
Reaction Temperature: Higher temperatures can accelerate boronic acid decomposition. Try running the reaction at a lower temperature if possible, though this may require a more active catalyst system.
-
Experimental Protocol: Optimization of a Suzuki Coupling Reaction
This protocol provides a starting point for optimizing a sluggish Suzuki coupling of an N-Boc-4-iodophenylalanine derivative.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-Boc-4-iodophenylalanine derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
-
Catalyst Addition:
-
In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Add the catalyst mixture to the Schlenk flask.
-
-
Solvent and Degassing:
-
Add a suitable aprotic solvent (e.g., dioxane, THF, or toluene), often with a small amount of water (e.g., 10:1 solvent:water ratio).[1]
-
Degas the reaction mixture thoroughly by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Issue 2: Significant Dehalogenation of the Iodinated Amino Acid
Question: My main byproduct is the dehalogenated (hydrodehalogenated) amino acid, where the iodine atom is replaced by hydrogen. How can I suppress this side reaction?
Answer:
Dehalogenation is a prevalent side reaction, particularly with electron-rich aryl iodides and certain heterocyclic systems.[1][14] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group.[1]
Sources of Hydride and Mitigation Strategies:
| Hydride Source | Mitigation Strategy | Explanation |
| Solvent | Use aprotic solvents like dioxane, toluene, or THF. Avoid alcoholic solvents which can be hydride donors.[1][4] A switch to t-BuOH from i-PrOH has been shown to suppress deiodination.[15] | Protic solvents can react with the palladium complex to generate Pd-H species. |
| Base | Use weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[1] Avoid strong organic amine bases or alkoxides if dehalogenation is observed. | Certain bases can participate in the formation of palladium hydrides.[4] |
| Water | While often necessary, use minimal amounts of water. Ensure solvents are anhydrous if running a "water-free" protocol. | Excessive water can be a proton source that contributes to the formation of Pd-H species.[1] |
| Ligand Choice | Employ bulky, electron-donating ligands (e.g., XPhos, SPhos). | These ligands can promote the desired reductive elimination over the dehalogenation pathway. |
Issue 3: Formation of Homo-coupled Boronic Acid Byproduct
Question: I am observing a significant amount of a biaryl byproduct derived from the coupling of two molecules of my boronic acid. What causes this and how can I prevent it?
Answer:
The homo-coupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen.[4][16] This occurs when Pd(II) species, which can form from the oxidation of Pd(0) by air, react with two molecules of the boronic acid.[4][17]
Prevention Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst.[17] Sub-surface sparging with an inert gas (bubbling nitrogen or argon through the solution) is highly effective.[17]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help, but these can still be oxidized if oxygen is present.[4]
-
Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state, suppressing homo-coupling.[17]
-
Control of Reaction Conditions: Higher temperatures and prolonged reaction times can sometimes increase the likelihood of homo-coupling, so optimizing these parameters is beneficial.
Frequently Asked Questions (FAQs)
Q1: Which protecting groups are best for the amino and carboxyl functionalities of iodinated amino acids in Suzuki couplings?
A1: The choice of protecting group is critical to prevent unwanted side reactions and ensure compatibility with the coupling conditions.[9][18]
-
α-Amino Group:
-
Boc (tert-butyloxycarbonyl): This is a robust and widely used protecting group, stable to the mildly basic conditions of most Suzuki reactions.[10] It is easily removed with acid (e.g., TFA).[10]
-
Fmoc (9-fluorenylmethoxycarbonyl): While common in peptide synthesis, Fmoc is base-labile and can be cleaved under some Suzuki conditions, particularly with stronger bases.[8][9] Its use requires careful selection of a mild base like K₃PO₄ or running the reaction at lower temperatures.[8]
-
Z (benzyloxycarbonyl): Stable to Suzuki conditions and removed by hydrogenolysis.
-
-
α-Carboxyl Group:
-
Methyl or Ethyl Esters: These are common and generally stable, although they can be susceptible to hydrolysis with strong bases or high concentrations of water.
-
Benzyl Esters: Offer good stability and can be removed orthogonally to Boc groups via hydrogenolysis.[18]
-
tert-Butyl Esters: Very stable to basic conditions and removed with acid, often concurrently with a Boc group.
-
Q2: Can I perform a Suzuki coupling on an iodinated amino acid within a peptide sequence?
A2: Yes, this is a powerful method for the late-stage functionalization of peptides.[8][19][20] However, several factors must be considered:
-
Compatibility with other residues: Side chains of other amino acids (e.g., His, Cys) can potentially coordinate to the palladium catalyst and inhibit the reaction.[20]
-
Solubility: The peptide must be soluble in the reaction solvent. Aqueous or mixed aqueous/organic solvent systems are often required.[8][21]
-
Mild Conditions: To preserve the integrity of the peptide, mild reaction conditions (near-ambient temperature, mild base) are highly desirable.[8] This often necessitates the use of highly active catalyst systems, such as those based on palladium nanoparticles or specialized water-soluble ligands.[8][21]
Q3: My iodinated amino acid also contains another halogen, like a chloro or bromo group. Can I achieve selective coupling at the iodine position?
A3: Yes, selective coupling is highly achievable due to the differential reactivity of halogens in the oxidative addition step. The general reactivity trend is I > Br > Cl.[1][3] By using a standard catalyst system (e.g., Pd(PPh₃)₄) and carefully controlling the reaction temperature and time, you can selectively couple at the more reactive iodo position while leaving the bromo or chloro group intact for subsequent transformations.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reddit.com [reddit.com]
Technical Support Center: Strategies for Preventing Racemization During Peptide Coupling with Boc-2-Iodo-D-Phenylalanine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Boc-2-Iodo-D-Phenylalanine into their peptide synthesis workflows. Due to its steric hindrance and electronic properties, this particular amino acid derivative can be susceptible to racemization during the coupling step. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you maintain the stereochemical integrity of your peptides.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process by which a chiral molecule, in this case, an L- or D-amino acid, is converted into a mixture of both of its stereoisomers (enantiomers).[1] In peptide synthesis, this means that the desired D-isomer of Boc-2-Iodo-Phenylalanine could be partially converted to the L-isomer during the coupling reaction, leading to a diastereomeric mixture of peptides. This loss of stereochemical purity can result in biologically inactive or even harmful byproducts.[2]
Q2: Why is this compound particularly susceptible to racemization?
A2: The susceptibility of an amino acid to racemization is influenced by several factors, including the steric bulk and electronic nature of its side chain. The iodine atom at the ortho position of the phenyl ring in this compound introduces significant steric hindrance. While specific studies on this exact molecule's racemization tendencies are not abundant in the provided search results, it is a well-established principle that sterically hindered amino acids can be more challenging to couple efficiently, sometimes requiring more forceful conditions that can promote racemization.[2][3]
Q3: What is the primary chemical mechanism behind racemization during peptide coupling?
A3: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (also known as an azlactone) intermediate.[4][5][6] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base, leading to a planar enolate intermediate which can then be protonated from either face, causing racemization.[4][5]
Q4: How do coupling reagents influence racemization?
A4: The choice of coupling reagent is critical in controlling racemization.[7] Some reagents, particularly carbodiimides like DCC and DIC when used alone, are known to promote oxazolone formation and thus increase the risk of racemization.[7][8] More advanced uronium/aminium or phosphonium-based reagents are generally designed to facilitate rapid coupling, which can outcompete the rate of racemization.[2][3] However, even these can cause racemization under non-optimized conditions.
Q5: What is the role of additives in preventing racemization?
A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[8][9][10] These additives react with the activated amino acid to form an active ester that is more reactive towards the amine component and less prone to forming the problematic oxazolone intermediate.[7][10]
II. Troubleshooting Guide: Addressing Racemization in Your Experiments
This section provides a structured approach to troubleshooting and optimizing your coupling reactions involving this compound.
Issue 1: Significant Racemization Detected in the Final Peptide Product
This is a frequent challenge that can often be traced back to the conditions of the coupling step. Here is a systematic guide to identifying and mitigating the source of the problem.
Step 1: Review Your Coupling Reagent and Additives
Certain coupling reagents are more prone to inducing racemization than others.
-
Carbodiimides (e.g., DCC, DIC, EDC): While effective, these reagents can lead to significant racemization if used without an additive.[7][8]
-
Phosphonium and Aminium/Uronium Reagents (e.g., HBTU, HATU, PyBOP): These are generally more efficient and less prone to causing racemization, but the choice of base and reaction time are still critical factors.[3]
Solutions:
-
Incorporate Additives: It is highly recommended to always use additives like HOBt, HOAt, or Oxyma Pure when using carbodiimide coupling reagents.[7][8] These additives form active esters that are less susceptible to racemization.[7]
-
Select a Milder Coupling Reagent: For couplings that are particularly sensitive, consider using a reagent known for its low racemization potential, such as DEPBT.[8]
-
Consider Ynamide-based Reagents: Recent advancements have shown that ynamide coupling reagents can function under near-neutral conditions, which can eliminate base-induced racemization without the need for additives.[11][12]
Step 2: Evaluate the Base Used in the Coupling Reaction
The choice of base and its concentration can significantly impact the extent of racemization. Strong, non-sterically hindered bases can accelerate the rate of racemization by promoting both oxazolone formation and direct enolization.[4][10]
Solutions:
-
Use a Weaker, Sterically Hindered Base: Instead of strong bases like diisopropylethylamine (DIPEA), consider using a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[8][13]
-
Optimize Base Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. Excess base can significantly increase the risk of racemization.[4]
Step 3: Assess the Reaction Temperature and Time
Higher temperatures and prolonged reaction times can increase the likelihood of racemization.
Solutions:
-
Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature, such as 0°C, can help to minimize racemization.[4][7]
-
Microwave Synthesis Considerations: If you are using microwave-assisted peptide synthesis, be aware that higher temperatures can increase racemization. Lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of sensitive amino acids like histidine and cysteine.[13][14]
-
Minimize Pre-activation and Coupling Times: Avoid excessively long pre-activation and coupling times, as this provides more opportunity for the activated amino acid to racemize.
Step 4: Consider the Solvent
The polarity of the solvent can influence the rate of racemization.[5][6]
Solution:
-
Solvent Choice: While the choice of solvent is often dictated by the solubility of the reagents and the swelling of the solid support, be aware that more polar solvents can sometimes favor racemization.[6] If possible, experiment with less polar solvents.
Issue 2: Poor Coupling Efficiency Leading to Multiple Coupling Cycles
Incomplete coupling can be a problem with sterically hindered amino acids like this compound. The need for repeated or extended coupling cycles increases the risk of racemization.
Solutions:
-
Use a More Potent Coupling Reagent: Reagents like HATU are known for their high reactivity and are often suitable for sterically hindered couplings. COMU is another efficient reagent with a low tendency for racemization.[15]
-
Optimize Reaction Conditions for Efficiency: In some cases, a slight increase in temperature or the use of microwave irradiation can improve coupling efficiency. However, this must be balanced against the increased risk of racemization.[9][13]
-
Monitor Coupling Completion: Use a qualitative test (like the Kaiser test) after each coupling to ensure the reaction has gone to completion before proceeding. If the test is positive, a second coupling may be necessary, but the conditions should be carefully controlled.
III. Data Presentation and Experimental Protocols
Comparative Performance of Coupling Reagents
The following table provides a general guide to the performance of various coupling reagents. The actual performance can vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Typical Racemization Risk | Key Considerations |
| DIC/DCC | None | High | Not recommended without an additive.[7][8] |
| DIC/DCC | HOBt/Oxyma | Low to Medium | A cost-effective option with good suppression of racemization.[7][8] |
| HBTU | N/A | Low to Medium | Good balance of reactivity and stability. |
| HATU | N/A | Low | High reactivity, suitable for sterically hindered couplings. |
| PyBOP | N/A | Low to Medium | Phosphonium-based reagent, avoids certain side products. |
| DEPBT | N/A | Very Low | Recommended for particularly sensitive couplings.[8] |
| COMU | N/A | Very Low | Fast and efficient with minimal racemization.[15] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is designed for a standard solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.
Reagents and Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (3 equivalents)
-
N-methylmorpholine (NMM) (6 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add NMM to the solution from step 2 and allow it to pre-activate for 1-2 minutes.
-
Drain the DMF from the resin and add the pre-activated amino acid solution.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to check for completion. If the test is positive, a second coupling may be required.
-
Wash the resin thoroughly with DMF.
Protocol 2: Low-Racemization Coupling using DIC/Oxyma Pure
This protocol is an alternative for sensitive couplings where minimizing racemization is the top priority.
Reagents and Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
Oxyma Pure (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve this compound and Oxyma Pure in DMF.
-
Add the solution from step 2 to the resin.
-
Add DIC to the reaction mixture and agitate at room temperature for 2-4 hours.
-
Perform a Kaiser test to monitor the reaction progress.
-
Once the reaction is complete, wash the resin thoroughly with DMF.
IV. Visualizing the Racemization Pathway
The following diagram illustrates the key mechanistic pathways in peptide coupling, highlighting the desired reaction versus the racemization pathway via oxazolone formation.
Caption: Peptide coupling vs. racemization pathway.
V. References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from --INVALID-LINK--
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from --INVALID-LINK--
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Retrieved from --INVALID-LINK--
-
Iris Biotech. (n.d.). The Essential Role of Coupling Reagents in Modern Peptide Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Preventing Racemization in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(1), 581. Retrieved from --INVALID-LINK--
-
Proceedings of the National Academy of Sciences. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Racemization in Peptide Synthesis. Mechanism-specific Models. Retrieved from --INVALID-LINK--
-
OMICS International. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). Boc-2-iodo-L-phenylalanine. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Retrieved from --INVALID-LINK--
-
PubMed. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from --INVALID-LINK--
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Racemization in peptide synthesis. Retrieved from --INVALID-LINK--
-
Goodman, M., et al. (n.d.). 7.4 Racemization Assays. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). BOC-4-IODO-L-PHENYLALANINE. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Boc-Phe(4-I)-OH = 99.0 TLC 62129-44-6. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Managing poor coupling efficiency of p-amino-D-phenylalanine in difficult sequences. Retrieved from --INVALID-LINK--
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. nbinno.com [nbinno.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Synthesis of Peptides Containing Boc-2-Iodo-D-Phenylalanine
Welcome to the technical support center for peptide synthesis involving Boc-2-Iodo-D-Phenylalanine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique amino acid into their peptide sequences. This compound is a valuable building block, primarily utilized as a synthetic handle for post-synthesis modifications such as palladium-catalyzed cross-coupling reactions.[1][2] However, its bulky ortho-iodo substituent presents significant steric challenges that can lead to reduced coupling efficiencies and lower overall yields if not addressed properly.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve high-yield, high-purity synthesis of your target peptides.
Troubleshooting Guide: Overcoming Low Yields
Low yield is the most common issue encountered when working with sterically hindered amino acids like this compound. The following section breaks down the problem by experimental stage and provides targeted solutions.
Problem 1: Incomplete or Failed Coupling Reaction
Incomplete coupling of this compound or the subsequent amino acid leads to deletion sequences, which are often difficult to separate from the desired product, resulting in low purity and yield.
Possible Cause A: Insufficient Activation (Ineffective Coupling Reagent)
Standard coupling reagents like DCC or DIC are often too slow to effectively mediate peptide bond formation with the sterically encumbered 2-iodo-D-phenylalanine residue.[3] The bulky iodine atom physically blocks the approach of the incoming nucleophilic amine, requiring a more reactive activated species to drive the reaction to completion.
Recommended Solutions:
-
Utilize High-Potency Coupling Reagents: Switch to aminium/uronium or phosphonium salt-based reagents that generate highly reactive activated esters.[4][5] These reagents are known to be more effective for difficult couplings.[6][7]
-
Incorporate Additives: Always use additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives not only accelerate the coupling reaction but also act as racemization suppressants, which is crucial when longer reaction times are necessary.[3][7][8]
Table 1: Comparison of Coupling Reagents for Hindered Couplings
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages |
| DCC / DIC | Carbodiimide | Low | Cost-effective, but not recommended for this application.[6] |
| HBTU / HCTU | Aminium/Uronium Salt | High | Forms highly reactive OBt/O-6-ClBt esters; reliable and widely used.[4][6] |
| HATU / PyAOP | Aminium/Phosphonium Salt | Very High | Forms even more reactive OAt esters; HOAt's pyridine nitrogen offers anchimeric assistance, boosting efficiency.[4][6] |
| COMU | Aminium/Uronium Salt | Very High | Forms highly reactive Oxyma esters; known for high efficiency and low racemization.[4][5] |
Possible Cause B: Sub-optimal Reaction Conditions
Even with a potent coupling reagent, standard reaction times and concentrations may be insufficient to overcome the steric barrier.
Recommended Solutions:
-
Increase Reagent Equivalents: Use a higher excess of the this compound and the coupling reagent (e.g., 3-5 equivalents) relative to the resin's free amine sites.
-
Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight). Monitor the reaction progress using a qualitative test like the Kaiser test to confirm the consumption of free amines.
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin, and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[5] This is a highly effective strategy for ensuring complete reaction.
-
Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions, particularly for difficult sequences.[5][9] This technique can reduce reaction times from hours to minutes and improve yields.
Workflow for Optimizing Coupling
Below is a logical workflow for troubleshooting and optimizing the coupling of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. bachem.com [bachem.com]
- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to diagnosing and resolving one of the most common hurdles in SPPS: low or incomplete coupling efficiency. This guide is structured in a practical question-and-answer format to directly address the issues you may be facing at the bench.
Section 1: Diagnosis - How Do I Know I Have a Coupling Problem?
The first step in troubleshooting is accurate diagnosis. Incomplete coupling reactions lead to the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide, thereby reducing the overall purity and yield.[1]
Q1: What are the immediate signs of a potential coupling failure during synthesis?
A1: The most immediate indication of a coupling problem is a positive result from a qualitative test for free primary amines on a small sample of the peptide-resin after a coupling step has been performed.[1] The most common method for this is the Ninhydrin (or Kaiser) test.[2][3] A strong positive result (typically an intense blue color on the resin beads and in the solution) signifies a high concentration of unreacted N-terminal amines, indicating that the amino acid coupling was inefficient.[2][4]
Other, less immediate indicators can include:
-
Poor Resin Swelling: A noticeable shrinking or clumping of the resin beads can indicate on-resin aggregation, which physically prevents reagents from reaching the reactive sites.
-
Slow Reaction Kinetics: In automated synthesizers with real-time monitoring, a significant slowdown in the rate of Fmoc removal in the next cycle can point to aggregation issues that began in the previous coupling step.[1][5]
Q2: How do I properly perform and interpret the Ninhydrin (Kaiser) Test?
A2: The Ninhydrin test is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[2] In the context of SPPS, it is an invaluable tool for monitoring the completion of both deprotection (where a positive blue result is expected) and coupling (where a negative result is desired).[6] Note that the standard test is unreliable for secondary amines like proline, which may yield a faint yellow or reddish color.[4]
Experimental Protocol: The Ninhydrin (Kaiser) Test
This protocol is adapted from standard methodologies.[4][7]
Required Reagents:
-
Reagent A (KCN/Pyridine): Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution into 49 mL of pyridine.
-
Reagent B (Ninhydrin/Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C (Phenol/Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
Carefully collect a small sample of peptide-resin (approx. 10-15 beads) in a clean glass test tube.
-
Add 2-3 drops of Reagent A to the tube.
-
Add 2-3 drops of Reagent B to the tube.
-
Add 2-3 drops of Reagent C to the tube.
-
Heat the tube in a heating block or sand bath at 110°C for 5 minutes.[4]
-
Remove the tube and observe the color of the beads and the solution against a white background.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Intense blue solution and blue beads | Failed or Incomplete Coupling. [2][4] | Recouple the amino acid. Investigate the root cause (see Section 2). |
| Light blue solution, dark blue beads | Incomplete Coupling. [4] | Recouple the amino acid (perform a "double coupling"). |
| Colorless or yellow solution and beads | Complete Coupling. [2] | Proceed to the next Fmoc-deprotection step. |
Section 2: Root Cause Analysis - Why Is My Coupling Failing?
Understanding the underlying cause of poor coupling is critical for developing an effective solution. The issues can generally be traced to three main areas: the peptide sequence itself, the reagents and reaction conditions, or the solid support.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of low coupling efficiency.
Caption: Troubleshooting Decision Tree for Low Coupling Efficiency.
Q3: My synthesis fails at the same point every time. Could the peptide sequence be the problem?
A3: Absolutely. So-called "difficult sequences" are a primary cause of coupling failure. This difficulty is almost always rooted in two sequence-dependent phenomena: steric hindrance and on-resin aggregation.[8][9]
-
Steric Hindrance: This occurs when bulky amino acid side chains physically obstruct the approach of the incoming activated amino acid. β-branched amino acids (Val, Ile, Thr) and others with large side chains are common culprits. The issue is often most pronounced when coupling one bulky residue onto another.[8]
-
On-Resin Aggregation: As the peptide chain elongates (typically beyond 6-8 residues), it can fold back on itself and form intermolecular hydrogen bonds with other chains on the same or adjacent beads.[10] This creates a secondary structure, often β-sheets, that renders the N-terminus of the growing peptide inaccessible to reagents.[11][12][13] This is a major cause of complete synthesis failure and is particularly common in hydrophobic sequences.[1][14]
Q4: I'm using a standard sequence. Could my reagents or reaction conditions be at fault?
A4: Yes, even with a straightforward sequence, suboptimal reagents and conditions can lead to poor outcomes.
-
Reagent Quality: Coupling reagents, especially in solution, have a finite shelf life. Carbodiimides like DIC can degrade, and activating additives like HOBt and Oxyma can lose potency.[15] Solvents must be peptide synthesis grade; trace amounts of water can hydrolyze activated esters, and amine contaminants in DMF can cap the peptide chain.
-
Choice of Coupling Reagent: Not all coupling reagents are created equal. While standard carbodiimides (e.g., DIC) are effective for many couplings, they may be insufficient for sterically hindered residues. More powerful onium salt reagents (e.g., HBTU, HATU, COMU) are often required to drive these difficult reactions to completion.[16][17][18]
-
Reaction Time and Temperature: Standard room temperature couplings may not provide enough energy to overcome the activation barrier for difficult couplings. Insufficient reaction time is also a common cause of incomplete reactions.[8]
Q5: How does the resin affect coupling efficiency?
A5: The solid support is not merely an anchor; it is an active participant in the reaction environment. Proper solvation and swelling of the resin are critical for efficient synthesis.[19]
-
Poor Swelling: The synthesis occurs within the polymer matrix of the resin bead. If the resin does not swell properly in the chosen solvent, the reactive sites become inaccessible due to poor diffusion of reagents.[19][20] Polystyrene (PS) resins swell well in solvents like DCM and DMF, while polyethylene glycol (PEG)-based resins offer different swelling properties and can help disrupt aggregation.[21][22]
-
Inappropriate Resin Loading: Resin loading refers to the amount of reactive sites per gram of resin (mmol/g). For long or difficult peptides, using a resin with a high loading capacity can lead to steric crowding and increase the propensity for aggregation as the growing peptide chains are too close to each other.[22] Switching to a lower-loading resin provides more space between chains, improving solvation and accessibility.
Section 3: Corrective Actions - How Do I Fix Low Coupling Efficiency?
Once you have a probable diagnosis, you can implement targeted strategies to resolve the issue.
Q6: What are the best strategies for overcoming difficult couplings caused by steric hindrance or aggregation?
A6: A multi-faceted approach is often best. Consider the following proven strategies:
-
Change Your Coupling Chemistry: This is often the most impactful change. Upgrading from a simple carbodiimide/additive system to a more potent onium salt can dramatically improve efficiency.[23][24]
Reagent Class Examples Strengths & Use Cases Weaknesses Carbodiimides DIC, EDC Cost-effective, good for standard couplings.[25] Can be slow, require additives (Oxyma, HOBt) to suppress side reactions.[17] Phosphonium Salts PyBOP, PyAOP High efficiency, low racemization. More expensive, byproducts can be problematic.[16] Uronium/Aminium Salts HBTU, TBTU, HATU, HCTU Very fast and efficient, excellent for hindered couplings.[16][25] Can cause guanidinylation of free amines if not pre-activated correctly. Immonium-type Salts COMU Highly reactive, comparable to HATU.[17] Safer alternative to HOBt/HOAt-based reagents.[26] Can have poor stability in DMF over time.[15] -
Perform a "Double Coupling": If a Ninhydrin test is positive after the first coupling, simply repeating the coupling step with fresh reagents is a highly effective strategy to drive the reaction to completion.[5][8][27]
-
Increase Reaction Temperature: For difficult couplings, increasing the temperature provides the energy needed to overcome the activation barrier. Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective, as it allows for rapid and uniform heating, significantly reducing reaction times (e.g., from hours to minutes) and improving outcomes for difficult sequences.[28][29][30][31] However, be aware that excessive heat can increase the risk of side reactions like racemization.[8][32]
-
Disrupt Aggregation:
-
Chaotropic Salts: Washing the resin with a solution of a chaotropic salt like LiCl in DMF before coupling can help break up the hydrogen bonds causing aggregation.
-
Backbone Protection: For predictable difficult sequences, proactively introducing "kink-inducing" elements can prevent aggregation from starting. This involves using specialized building blocks like Pseudoproline dipeptides or amino acids with backbone-protecting groups like Hmb or Dmb.[33][34] These modifications are temporary and are removed during the final TFA cleavage.
-
Q7: What is "capping" and when should I use it?
A7: Capping is the process of intentionally terminating any peptide chains that failed to couple in the previous step. This is typically done by acetylating the unreacted free amines with a reagent like acetic anhydride.[35]
The primary benefit of capping is not to improve the yield of the target peptide, but to improve the purity of the final crude product. By terminating the deletion sequences, you prevent them from continuing to grow. This makes the final purification by HPLC much easier, as the capped, truncated peptides are significantly shorter and thus more easily separated from the full-length product.[35] Capping is highly recommended after the coupling of particularly difficult or sterically hindered amino acids where you anticipate incomplete reactions.
Experimental Protocol: Acetic Anhydride Capping
-
After a coupling step that is suspected to be incomplete, wash the peptide-resin thoroughly with DMF.
-
Prepare the capping solution: Acetic Anhydride / DIPEA / DMF in a 1:1:8 ratio.
-
Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.
-
Wash the resin thoroughly with DMF before proceeding to the next deprotection step.
By systematically diagnosing the root cause of low coupling efficiency and applying these targeted, evidence-based strategies, you can significantly improve the yield, purity, and overall success of your solid-phase peptide synthesis campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ninhydrin - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis - ProQuest [proquest.com]
- 7. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. youtube.com [youtube.com]
- 15. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jpt.com [jpt.com]
- 17. bachem.com [bachem.com]
- 18. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 22. youtube.com [youtube.com]
- 23. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 24. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 25. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 31. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. reddit.com [reddit.com]
- 33. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 34. benchchem.com [benchchem.com]
- 35. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Alternative Boc Deprotection Strategies
Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, chemists, and drug development professionals seeking reliable alternatives to strong acids like Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) for the removal of the tert-butyloxycarbonyl (Boc) protecting group. While robust, traditional acid-catalyzed deprotection can be detrimental to sensitive functional groups present in complex molecules.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for milder, selective deprotection methods.
Decision Workflow for Selecting a Deprotection Method
Before diving into specific protocols, it's crucial to select the most appropriate method for your substrate. The following decision tree illustrates a logical approach to this selection process, taking into account the sensitivities of your molecule.
Caption: Decision tree for selecting an alternative Boc deprotection method.
Comparative Overview of Alternative Methods
The following table summarizes key parameters for the alternative deprotection methods discussed in this guide, allowing for a quick comparison of their applicability.
| Method/Reagent | Substrate Type | Typical Conditions | Time | Common Yield (%) | Key Advantages |
| Lewis Acids (ZnBr₂) | Secondary Amines | ZnBr₂ (excess), DCM, RT | 3+ days | Variable | Selective for secondary N-Boc groups.[2][3] |
| Lewis Acids (TMSI) | General Amines | TMSI (1.2-1.5 equiv.), CH₂Cl₂ or CHCl₃, RT | Hours to overnight | Good | Mild, non-hydrolytic conditions.[4][5] |
| Oxalyl Chloride/Methanol | Aliphatic, Aromatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | Mild, rapid, and tolerates various functional groups.[1][6][7][8] |
| Ceric Ammonium Nitrate | General Amines | CAN (catalytic), Acetonitrile, Reflux | Variable | 90-99% | Neutral conditions, effective for various N-Boc compounds.[9][10] |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | "Green" method, avoids organic solvents and acids.[1][11][12] |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | Rapid, catalyst-free, allows for selective deprotection by temperature control.[13][14] |
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Method 1: Lewis Acid-Mediated Deprotection (ZnBr₂ and TMSI)
Lewis acids offer a milder alternative to strong Brønsted acids for Boc removal.[11] Zinc bromide (ZnBr₂) is particularly noted for its selectivity towards secondary amines, while trimethylsilyl iodide (TMSI) is a versatile reagent for general Boc deprotection under non-hydrolytic conditions.[2][3][5]
Frequently Asked Questions (FAQs):
-
Q1: My Boc deprotection with ZnBr₂ is extremely slow or incomplete. What's wrong?
-
A1: This is a common issue. Incomplete reactions with ZnBr₂ can stem from several factors:
-
Insufficient Reagent: An excess of ZnBr₂ is often required, sometimes more than 3 equivalents.[2][15]
-
Reaction Time: These reactions can be slow, often requiring stirring at room temperature for several days (e.g., 3 days).[2][15]
-
Reagent Quality: Anhydrous ZnBr₂ is crucial for the reaction's success. Ensure the reagent has been properly dried before use.[3]
-
Substrate Scope: ZnBr₂ is most effective and selective for the deprotection of secondary N-Boc amines. It may not be the optimal choice for primary or sterically hindered amines.[2][3]
-
-
-
Q2: I'm using TMSI for deprotection and observing side products. How can I prevent this?
-
A2: TMSI is a powerful reagent, and side reactions can occur if not handled correctly.
-
Moisture Sensitivity: TMSI reacts with moisture to form HI, a strong acid, which can cause undesired side reactions. Ensure your solvent and glassware are anhydrous.[4]
-
Stoichiometry: Use a slight excess of TMSI (typically 1.2-1.5 equivalents).[4][5] A large excess can lead to side product formation.
-
Quenching: The reaction is typically quenched with methanol. This step is crucial to neutralize any reactive species.[4]
-
-
Experimental Protocol: Boc Deprotection using TMSI
-
Dissolve the Boc-protected amine (1 equivalent) in an anhydrous solvent such as chloroform or dichloromethane.[4][16]
-
At room temperature, add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise to the solution.[4][5][16]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to overnight to complete.[4][5]
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure and proceed with standard aqueous work-up and purification.
Caption: Experimental workflow for Boc deprotection using TMSI.
Method 2: Oxidative Deprotection with Ceric Ammonium Nitrate (CAN)
Ceric ammonium nitrate (CAN) offers a unique, neutral condition approach for Boc deprotection, proceeding through an electron transfer process.[10] It is particularly useful when both acid and base-sensitive groups are present in the molecule.
Frequently Asked Questions (FAQs):
-
Q1: My deprotection with CAN is not going to completion. What can I do?
-
A1: Several factors can influence the efficiency of CAN-mediated deprotection:
-
Solvent Choice: Acetonitrile is a commonly used solvent for this reaction.[9][10]
-
Temperature: The reaction is typically run at reflux. Ensure the temperature is adequate.[9][10]
-
Solid Support: Impregnating CAN on silica gel can improve reaction efficiency and simplify purification, with reactions often run in toluene at reflux.[10]
-
Stoichiometry: While catalytic amounts (0.2 equivalents) are often sufficient, some substrates may require a higher loading.[9][10]
-
-
-
Q2: Can CAN be used for substrates other than N-Boc protected amines?
Experimental Protocol: Boc Deprotection using CAN
-
To a solution of the Boc-protected substrate (1 equivalent) in acetonitrile, add ceric ammonium nitrate (0.2 equivalents).[9][10]
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Proceed with a standard aqueous work-up, followed by extraction with an organic solvent and purification.
Method 3: Thermal and "Green" Chemistry Approaches
For substrates that can withstand higher temperatures, thermal deprotection is an excellent acid-free and often solvent-free or "green" alternative.[1][11]
Frequently Asked Questions (FAQs):
-
Q1: I tried the boiling water method, but my substrate has poor water solubility. What are my options?
-
Q2: Can I achieve selective deprotection of one Boc group in the presence of another using thermal methods?
-
A2: Yes, this is a key advantage of the continuous flow thermal method. By carefully controlling the temperature, you can selectively deprotect different types of N-Boc groups. For instance, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group.[13]
-
Experimental Protocol: Thermal Boc Deprotection in Boiling Water
-
Suspend the N-Boc protected amine in water.
-
Heat the mixture to 100 °C (reflux).[1]
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 10 minutes to 2 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
If the product is solid, it can be isolated by filtration. If it is soluble, extract with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the deprotected amine.
Caption: Workflow for thermal Boc deprotection in boiling water.
References
- 1. benchchem.com [benchchem.com]
- 2. Zinc Bromide [commonorganicchemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. xray.uky.edu [xray.uky.edu]
- 9. sciencemadness.org [sciencemadness.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mcours.net [mcours.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 16. Trimethylsilyl Iodide [commonorganicchemistry.com]
- 17. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Steric Hindrance in Cross-Coupling Reactions of Ortho-Substituted Phenylalanine Derivatives
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals grappling with the challenges of cross-coupling reactions involving ortho-substituted phenylalanine and its derivatives. The inherent steric bulk of these substrates can often lead to sluggish reactions, low yields, and undesired side products. This guide is designed to be a practical resource, offering troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific issues you might be encountering at the bench. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Question 1: My Suzuki-Miyaura coupling with an ortho-substituted phenylalanine derivative is giving very low to no product yield. What are the likely causes and how can I fix this?
Answer:
Low to non-existent yields in Suzuki-Miyaura couplings with sterically demanding substrates, such as ortho-substituted phenylalanine derivatives, typically stem from the inhibition of key steps in the catalytic cycle. The primary bottleneck is often the transmetalation step, where the bulky ortho-substituent hinders the approach of the boronic acid derivative to the palladium center. Additionally, the final reductive elimination step to form the C-C bond can also be slowed by steric congestion.[1][2]
Here is a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Ligand Choice: Standard ligands like triphenylphosphine are often inadequate for these challenging couplings.[3] You need to employ ligands specifically designed to overcome steric hindrance.
-
Bulky, Electron-Rich Monophosphine Ligands: These are the cornerstone for coupling sterically hindered substrates.[3][4] Ligands from the Buchwald and Hartwig groups are particularly effective.[5] They promote the formation of a highly reactive, monoligated palladium(0) species that can more readily undergo oxidative addition and facilitate the otherwise difficult transmetalation and reductive elimination steps.[6][7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be even more effective than phosphine ligands in some cases.[7][8][9] Their "flexible steric bulk" can stabilize the active catalytic species while still allowing substrate approach.[7][9]
Ligand Selection Guide for Sterically Hindered Suzuki Couplings
| Ligand Type | Examples | Key Advantages for Ortho-Substituted Substrates |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos, t-butylBrettPhos | Excellent for promoting oxidative addition and reductive elimination with bulky substrates.[2][4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type precatalysts | Strong σ-donors that create highly active catalysts; "flexible bulk" accommodates hindered partners.[7][8][10] |
| Specialized Bidentate Ligands | dtbpf, XantPhos | Can offer a good balance of flexibility and steric bulk for specific substrate combinations.[10] |
2. Optimize Your Base and Solvent System:
-
Base: A stronger, non-nucleophilic base is often required to facilitate the transmetalation with hindered boronic acids.[2] While potassium carbonate might be sufficient for simpler couplings, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]
-
Solvent: Higher boiling point solvents can provide the necessary energy to overcome the activation barrier of the reaction. Toluene, dioxane, or DMF are common choices for challenging couplings.[2] Ensure your solvents are anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst and water can interfere with the boronic acid.[11]
3. Consider a Palladium Precatalyst:
Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, using a well-defined Pd(0) precatalyst can lead to more consistent and higher yields. Buchwald's G3 and G4 precatalysts, for example, are designed for ease of use and high activity with challenging substrates.[2]
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.
Question 2: I am attempting a Buchwald-Hartwig amination on an ortho-substituted aryl halide with a bulky amine, and the reaction is very slow and incomplete. What adjustments should I make?
Answer:
The Buchwald-Hartwig amination is also highly sensitive to steric effects.[12][13] When both the aryl halide (your ortho-substituted phenylalanine derivative) and the amine are sterically hindered, the reductive elimination step to form the C-N bond becomes particularly challenging.[14]
1. Ligand Choice is Critical: As with Suzuki couplings, bulky, electron-rich phosphine ligands are essential.[13]
-
Buchwald Ligands: Ligands like Josiphos, tBuXPhos, and BrettPhos have been specifically developed for challenging C-N couplings.[4] Their steric bulk facilitates the reductive elimination step.
-
Bidentate Ligands: In some cases, bidentate phosphine ligands like BINAP or DPPF can be effective as they can prevent the formation of inactive palladium dimers.[12]
2. Base Selection and Strength: The choice of base is crucial in the Buchwald-Hartwig reaction as it is involved in the deprotonation of the amine.[13][15]
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong option, particularly if your substrate has base-sensitive functional groups.[15]
-
Weaker Bases: If your substrate is sensitive to strong bases, you might try weaker bases like K₂CO₃ or Cs₂CO₃, but be prepared for longer reaction times or the need for higher temperatures.[15]
3. Catalyst System and Reaction Temperature:
-
Palladium Source: Using a combination of Pd₂(dba)₃ and a suitable ligand is a common starting point. Air-stable Pd(0) NHC precatalysts are also excellent choices for difficult aminations.[16]
-
Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[13]
Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buch-Hartwig amination catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it such a problem in cross-coupling reactions?
A: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In the context of cross-coupling with ortho-substituted phenylalanine, the substituent on the benzene ring physically blocks the palladium catalyst from efficiently accessing the carbon-halide bond for oxidative addition and subsequently hinders the approach of the coupling partner for transmetalation and the final bond-forming reductive elimination.[6] This leads to higher activation energies and slower reaction rates.[1]
Q2: I'm performing a Sonogashira coupling with an ortho-substituted aryl iodide. Should I use a copper co-catalyst?
A: The traditional Sonogashira reaction uses a copper(I) salt as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] However, for sterically hindered substrates, copper-free conditions are often preferred.[6] The reason is that slow cross-coupling due to steric hindrance can allow the competing copper-catalyzed alkyne homocoupling (Glaser coupling) to become a dominant side reaction.[6] Modern catalyst systems with bulky, electron-rich ligands can effectively promote the direct transmetalation of the alkyne to the palladium center, making the copper co-catalyst unnecessary and avoiding the homocoupling side product.[6][17]
Q3: Can I use an aryl chloride derivative of my ortho-substituted phenylalanine instead of a bromide or iodide?
A: Yes, but it is significantly more challenging. The C-Cl bond is much stronger than C-Br or C-I bonds, making the initial oxidative addition step more difficult.[3] To successfully couple aryl chlorides, you will need to use the most advanced and highly active catalyst systems available. This typically involves:
-
Highly Electron-Donating Ligands: Ligands such as tBuXPhos, BrettPhos, or specific N-heterocyclic carbenes (NHCs) are often required.[4][8]
-
Stronger Bases and Higher Temperatures: More forcing conditions are generally necessary.
-
Specialized Precatalysts: Using precatalysts designed for aryl chloride activation is highly recommended.
Q4: How do I properly set up a cross-coupling reaction to minimize failure, especially with these sensitive substrates?
A: A meticulous experimental setup is crucial for success. Here is a general protocol that emphasizes the key considerations for challenging couplings.
Experimental Protocol: General Procedure for a Sterically Hindered Cross-Coupling Reaction
-
Preparation of the Reaction Vessel:
-
To a dry Schlenk flask or reaction vial, add a magnetic stir bar.
-
Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen and moisture are removed.
-
-
Addition of Solid Reagents:
-
Under a positive pressure of inert gas, add the ortho-substituted phenylalanine derivative (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv.), the palladium precatalyst (e.g., 1-5 mol%), the ligand (if not using a precatalyst), and the base (2.0-3.0 equiv.).
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent via syringe. The solvent should have been previously sparged with inert gas for at least 30 minutes.
-
-
Reaction Execution:
-
Seal the flask or vial and place it in a preheated oil bath or heating block.
-
Stir the reaction mixture vigorously at the predetermined temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling [mdpi.com]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Stability of the carbon-iodine bond under various reaction conditions.
Technical Support Center: Stability of the Carbon-Iodine Bond
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The carbon-iodine (C-I) bond is a cornerstone of modern organic synthesis, prized for its reactivity which allows for the construction of complex molecular architectures. However, the very lability that makes it a valuable synthetic tool also presents significant challenges in terms of stability.[1] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the intricacies of working with organoiodides.
Section 1: Understanding the Fundamentals of the C-I Bond
The C-I bond is the weakest of the carbon-halogen bonds, a characteristic that dictates its chemical behavior.[1] This weakness is a double-edged sword: it facilitates desirable reactions such as cross-coupling, but also makes organoiodides susceptible to degradation under various conditions.
Key Physicochemical Properties
| Property | C-F | C-Cl | C-Br | C-I |
| Bond Dissociation Energy (kcal/mol) | ~115 | ~83.7 | ~72.1 | ~57.6 |
| Bond Length (Å in CH₃X) | 1.39 | 1.78 | 1.93 | 2.14 |
| Electronegativity of Halogen | 3.98 | 3.16 | 2.96 | 2.66 |
Data compiled from various sources.[1]
The low bond dissociation energy of the C-I bond, typically around 57.6 kcal/mol for methyl iodide, makes it susceptible to both homolytic and heterolytic cleavage.[1][2] This inherent instability is exacerbated by factors such as light, heat, and the presence of certain reagents.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter when working with compounds containing a C-I bond.
Issue 1: My aryl iodide is decomposing during a high-temperature cross-coupling reaction.
Question: I'm attempting a Suzuki-Miyaura coupling with an electron-rich o-iodophenol derivative on a naphthalene backbone, but I'm observing significant deiodination and formation of elemental iodine, even before the coupling reaction proceeds efficiently. What is causing this, and how can I mitigate it?
Answer:
This is a common issue, particularly with electron-rich aromatic systems. The decomposition you're observing is likely due to a combination of thermal and potentially photochemical instability of the C-I bond, which is inherently weak.[3]
Causality:
-
Homolytic Cleavage: At elevated temperatures, the weak C-I bond can undergo homolytic cleavage to generate an aryl radical and an iodine radical.[3] This process is often accelerated by the presence of electron-donating groups on the aromatic ring, which can stabilize the resulting radical. The naphthalene backbone itself can also stabilize the radical intermediate.[3]
-
Photolytic Cleavage: Aryl iodides can be light-sensitive. Exposure to ambient or UV light can promote the homolytic cleavage of the C-I bond, generating radicals that can lead to decomposition.[4][5][6]
-
Reductive Dehalogenation (Hydrodehalogenation): This is a frequent side reaction in cross-coupling catalysis.[7] It can be promoted by the catalyst/ligand system, the base, or trace impurities that act as a hydride source.
Step-by-Step Troubleshooting Protocol:
-
Optimize Reaction Temperature: Carefully screen lower reaction temperatures. Modern palladium catalysts and ligands are often highly efficient at milder temperatures (e.g., 60-80 °C), which can significantly reduce thermal decomposition.
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to eliminate photolytic cleavage as a contributing factor.[8]
-
Degas Rigorously: Ensure all solvents and reagents are thoroughly degassed to remove oxygen. Oxygen can participate in radical side reactions.
-
Select an Appropriate Catalyst/Ligand System: For electron-rich aryl iodides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling pathway over hydrodehalogenation.[7]
-
Consider a Different Coupling Partner: If the issue persists, switching to a more robust coupling partner might be necessary. Aryl bromides or chlorides, having stronger C-X bonds, are less prone to homolytic cleavage.[3] Alternatively, converting the aryl iodide to a boronic acid or ester and coupling it with a different aryl halide could be a viable strategy.
Issue 2: My alkyl iodide is undergoing elimination upon treatment with a base.
Question: I'm trying to perform a substitution reaction on a secondary alkyl iodide using a strong, non-nucleophilic base to deprotonate another part of the molecule, but I'm primarily getting the alkene product from HI elimination. How can I favor substitution over elimination?
Answer:
This is a classic competition between substitution (Sₙ2) and elimination (E2) pathways. Iodide is an excellent leaving group, which unfortunately facilitates both reactions.[1]
Causality:
-
Excellent Leaving Group: The weakness of the C-I bond makes the iodide ion a very stable leaving group, accelerating the rate of both Sₙ2 and E2 reactions.[1]
-
Steric Hindrance: For secondary and tertiary alkyl iodides, the steric bulk around the reaction center can hinder the backside attack required for an Sₙ2 reaction, making the E2 pathway, where the base abstracts a proton from a more accessible adjacent carbon, more competitive.
-
Base Strength and Sterics: Strong, sterically hindered bases (e.g., LDA, t-BuOK) are particularly prone to acting as bases rather than nucleophiles, favoring elimination.
Step-by-Step Troubleshooting Protocol:
-
Choice of Base: If possible, switch to a weaker, less sterically hindered base that is still capable of the desired deprotonation. For example, if your substrate allows, a carbonate base (e.g., Cs₂CO₃, K₂CO₃) might be a better choice than an alkoxide or an amide base.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the Sₙ2 pathway.
-
Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF) are known to solvate the cation of the base, making the anion more "naked" and reactive. In some cases, a less polar solvent might disfavor the E2 transition state.
-
Change the Leaving Group: If the iodide is too reactive, consider using the analogous alkyl bromide or chloride. The stronger C-Br or C-Cl bond will make elimination less favorable, although the substitution reaction will also be slower.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to store and handle organoiodides?
A1: Due to their sensitivity to light and heat, organoiodides should be stored in amber or opaque bottles in a cool, dark place.[8] It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. For particularly unstable compounds, refrigeration may be necessary. Always check the safety data sheet (SDS) for specific storage recommendations.
Q2: Can I use oxidizing or reducing agents in the presence of a C-I bond?
A2: Extreme care must be taken. Strong reducing agents can cleave the C-I bond to form an alkane and iodide. Conversely, strong oxidizing agents can oxidize the iodide to iodine or even lead to the formation of hypervalent iodine species.[9][10][11] For instance, sodium hypohalites can oxidize methyl ketones to carboxylates via the haloform reaction, a process that involves the cleavage of a C-C bond and the formation of iodoform. The compatibility of any oxidizing or reducing agent must be carefully evaluated on a case-by-case basis, often with small-scale test reactions.
Q3: How does the hybridization of the carbon atom affect the stability of the C-I bond?
A3: The stability of the C-I bond is influenced by the hybridization of the carbon atom. A C(sp²)-I bond (as in an aryl or vinyl iodide) is generally stronger and more stable than a C(sp³)-I bond (as in an alkyl iodide). This is due to the greater s-character of the sp² hybrid orbital, which leads to a shorter, stronger bond.
Q4: What are hypervalent iodine compounds, and how does their reactivity relate to the C-I bond?
A4: Hypervalent iodine compounds are molecules in which the iodine atom has more than eight electrons in its valence shell, existing in a higher oxidation state (typically +3 or +5).[12] These reagents, such as Dess-Martin periodinane and IBX, are powerful oxidizing agents.[13] While they contain C-I bonds, their reactivity is dominated by the hypervalent nature of the iodine atom, which facilitates ligand exchange and reductive elimination pathways.[12][14] They are not typically used in reactions where the C-I bond itself is the primary site of transformation in the same way as in a cross-coupling reaction.
Section 4: Visualizing C-I Bond Cleavage Pathways
The following diagrams illustrate the primary mechanisms of C-I bond cleavage.
Caption: Homolytic cleavage of the C-I bond.
Caption: Heterolytic cleavage of the C-I bond.
References
- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 2. Homolytic and Heterolytic Bond Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography | Semantic Scholar [semanticscholar.org]
- 6. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Boc-2-Iodo-D-Phenylalanine
In the landscape of peptide synthesis and drug development, the structural integrity of amino acid building blocks is paramount. Modified amino acids, such as Boc-2-Iodo-D-Phenylalanine, are instrumental in creating novel peptides with tailored pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for verifying the identity, purity, and structural nuances of these critical reagents. This guide provides an in-depth analysis of the ¹H and ¹³C NMR data for this compound, contextualized by a direct comparison with its non-iodinated counterpart, Boc-D-Phenylalanine. Through this comparative lens, we will elucidate the specific spectral signatures imparted by the ortho-iodine substituent on the phenyl ring.
The rationale for employing 2-iodo-D-phenylalanine derivatives in peptide design often stems from the desire to introduce a heavy atom for crystallographic phasing, to serve as a handle for cross-coupling reactions, or to sterically influence peptide conformation. The tert-butyloxycarbonyl (Boc) protecting group is a widely used amine protection strategy, favored for its stability and straightforward removal under acidic conditions[1]. Accurate interpretation of NMR data is crucial to confirm successful synthesis and to ensure the high purity required for subsequent applications.
Comparative NMR Data Analysis
The introduction of an iodine atom onto the phenyl ring of Boc-D-phenylalanine induces significant and predictable changes in the NMR spectrum. The following tables summarize the experimental NMR data for the parent compound, Boc-D-phenylalanine, and provide a detailed, evidence-based prediction for this compound. This comparison will highlight the diagnostic shifts that confirm the presence and regiochemistry of the iodine substituent.
Table 1: ¹H and ¹³C NMR Data for Boc-D-Phenylalanine
| ¹H NMR (CDCl₃, 400 MHz) | Assignment | δ (ppm) | Multiplicity | J (Hz) | Integration |
| Hα | ~4.60 | m | 1H | ||
| Hβ | 3.11, 3.01 | dd, dd | 13.9, 6.0; 13.9, 5.6 | 2H | |
| Ar-H | 7.20-7.35 | m | 5H | ||
| NH | ~4.97 | d | 8.4 | 1H | |
| C(CH₃)₃ | 1.42 | s | 9H | ||
| ¹³C NMR (CDCl₃, 101 MHz) | Assignment | δ (ppm) | |||
| C=O (Carboxylic Acid) | ~175.5 | ||||
| C=O (Boc) | ~155.2 | ||||
| C (ipso) | ~136.0 | ||||
| C (ortho, meta, para) | ~129.3, 128.6, 127.1 | ||||
| Cα | ~54.5 | ||||
| Cβ | ~38.5 | ||||
| C (CH₃)₃ | ~80.0 | ||||
| C(C H₃)₃ | 28.3 |
Note: Data for Boc-D-phenylalanine is derived from typical values for N-Boc protected phenylalanine.[2][3]
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) | Assignment | δ (ppm) | Multiplicity | J (Hz) | Integration |
| Hα | ~4.65 | m | 1H | ||
| Hβ | ~3.2, ~3.1 | m | 2H | ||
| Ar-H (H6) | ~7.85 | dd | ~7.8, 1.5 | 1H | |
| Ar-H (H3) | ~7.35 | td | ~7.5, 1.0 | 1H | |
| Ar-H (H5) | ~7.30 | td | ~7.5, 1.5 | 1H | |
| Ar-H (H4) | ~7.00 | td | ~7.5, 1.8 | 1H | |
| NH | ~5.0 | d | ~8.0 | 1H | |
| C(CH₃)₃ | 1.43 | s | 9H | ||
| ¹³C NMR (CDCl₃, 101 MHz) | Assignment | δ (ppm) | |||
| C=O (Carboxylic Acid) | ~175.0 | ||||
| C=O (Boc) | ~155.2 | ||||
| C (ipso, C1) | ~140.0 | ||||
| C (ortho, C2-I) | ~95.0 | ||||
| C (Ar-CH) | ~139.5, 129.0, 128.5, 127.8 | ||||
| Cα | ~54.8 | ||||
| Cβ | ~41.0 | ||||
| C (CH₃)₃ | ~80.2 | ||||
| C(C H₃)₃ | 28.3 |
Note: Predictions are based on analysis of iodobenzene[4], 2-iodo-L-phenylalanine[5], N-Boc-4-iodo-L-phenylalanine[6], and established substituent effects.
Expert Analysis of Spectral Differences
The presence of the iodine atom at the C2 position of the phenyl ring introduces distinct and interpretable perturbations to the NMR spectrum.
-
¹H NMR Analysis:
-
Aromatic Region: This is the most informative region for confirming iodination. In unsubstituted Boc-D-phenylalanine, the five aromatic protons appear as a complex multiplet between 7.20-7.35 ppm. For the 2-iodo derivative, this signal is resolved into four distinct multiplets, integrating to one proton each. The proton ortho to the iodine (H6) is expected to be the most downfield-shifted due to the anisotropic effect of the iodine, appearing around 7.85 ppm[4]. The remaining aromatic protons will have their chemical shifts altered by the substituent, leading to a more dispersed pattern compared to the parent compound.
-
Aliphatic Region: The signals for the Boc group (a sharp singlet around 1.43 ppm for the nine equivalent protons) and the α- and β-protons of the amino acid backbone are less affected[1]. A slight downfield shift of the β-protons may be observed due to the altered electronic environment of the phenyl ring.
-
-
¹³C NMR Analysis:
-
Aromatic Carbons: The most dramatic effect is on the carbon directly attached to the iodine (C2). Due to the "heavy atom effect," this carbon signal is shifted significantly upfield to approximately 95.0 ppm. This is a highly diagnostic signal for successful iodination. Conversely, the ipso-carbon (C1), to which the amino acid side chain is attached, is shifted downfield to around 140.0 ppm.
-
Aliphatic Carbons: The carbons of the amino acid backbone (Cα, Cβ) and the Boc group are only minimally affected, with slight shifts from the parent compound[7]. The characteristic signals for the Boc group's quaternary carbon (~80 ppm) and methyl carbons (28.3 ppm) remain reliable indicators of the protecting group's presence[8].
-
Experimental Workflow and Methodologies
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. This protocol serves as a self-validating system for researchers.
Diagram of the NMR Sample Preparation and Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure complete dissolution.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended).
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
If structural ambiguities remain, acquire two-dimensional spectra such as COSY (to establish ¹H-¹H correlations) and HSQC (to correlate directly bonded ¹H and ¹³C atoms).
-
-
Data Processing and Interpretation:
-
Process the raw data (Free Induction Decay - FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃)[1].
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.
-
Assign the peaks based on their chemical shift, multiplicity, coupling constants, and integration, comparing them with the expected values in Tables 1 and 2.
-
This comprehensive approach, combining high-quality data acquisition with a rigorous comparative analysis, ensures the unambiguous structural confirmation of this compound, empowering researchers and drug development professionals to proceed with confidence in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]
- 4. Iodobenzene(591-50-4) 1H NMR spectrum [chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. xray.uky.edu [xray.uky.edu]
A Senior Application Scientist's Guide to the Purity Analysis of Boc-2-Iodo-D-Phenylalanine: A Comparative Approach
Introduction: The Critical Role of Purity in Peptide Synthesis
Boc-2-Iodo-D-Phenylalanine is a non-canonical amino acid derivative that serves as a vital building block in modern peptide synthesis and drug development.[1][2] Its unique 2-iodo substitution on the phenyl ring provides a reactive handle for introducing modifications, such as radiolabels for imaging or complex moieties via cross-coupling reactions, making it invaluable for creating novel peptide-based therapeutics.[3] However, the efficacy and safety of the final therapeutic product are directly contingent on the purity of this starting material. Impurities, whether they are residual starting materials, byproducts from the synthesis, or the incorrect stereoisomer (L-enantiomer), can compromise the entire drug development process.[2][4]
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound. We will begin with a detailed examination of the industry-standard method, chiral High-Performance Liquid Chromatography (HPLC), and benchmark it against its high-efficiency counterpart, Ultra-Performance Liquid Chromatography (UPLC). Subsequently, we will explore the necessity of orthogonal techniques, such as Supercritical Fluid Chromatography (SFC) and Quantitative Nuclear Magnetic Resonance (qNMR), to build a robust, self-validating analytical system that ensures the highest degree of confidence in product quality.
Part 1: The Primary Method - Chiral Reversed-Phase HPLC (RP-HPLC)
Expertise & Experience: Why Chiral RP-HPLC is the Workhorse
For the analysis of non-standard amino acids like this compound, a chiral RP-HPLC method is the cornerstone of quality control. The primary analytical challenges are twofold: separating the target D-enantiomer from its undesired L-enantiomer and resolving it from any structurally similar process-related impurities. A direct chiral separation approach, which avoids derivatization, is preferred as it eliminates extra sample preparation steps and potential sources of error.[5]
The choice of a chiral stationary phase (CSP) is paramount. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for underivatized amino acids.[5] These phases possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for separating zwitterionic compounds.[5] The inherent chirality of the teicoplanin selector allows for differential interaction with the D- and L-enantiomers, leading to their separation. Interestingly, on these types of columns, the D-enantiomer is typically more strongly retained, a consequence of the selector's natural binding affinity for D-alanyl-D-alanine residues in bacterial cell walls.[5]
Experimental Protocol: Chiral RP-HPLC for this compound
This protocol is designed as a robust starting point for the purity analysis of this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of Methanol and 0.1% Acetic Acid in Water. The use of a mild acid helps to control the ionization state of the analyte and improve peak shape.
-
Solvent A: 0.1% Acetic Acid in Water
-
Solvent B: Methanol
-
-
Gradient Program:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in Methanol to a final concentration of 1.0 mg/mL.
-
Prepare a resolution solution containing approximately 0.5 mg/mL of this compound and 0.005 mg/mL (1%) of Boc-2-Iodo-L-Phenylalanine to verify enantiomeric separation.
-
Data Presentation: Expected Chromatographic Performance
| Compound | Expected Retention Time (min) | Resolution (Rs) vs. D-isomer | Limit of Quantitation (LOQ) |
| Boc-2-Iodo-L-Phenylalanine | ~14.5 | ≥ 2.0 | ~0.05% |
| This compound | ~16.0 | N/A | N/A |
| 2-Bromo-D-Phenylalanine (Impurity) | ~12.0 | ≥ 3.0 | ~0.05% |
| De-Boc-2-Iodo-D-Phenylalanine (Impurity) | ~8.5 | ≥ 5.0 | ~0.05% |
Note: These values are illustrative and must be confirmed during method validation.
Visualization: HPLC Analysis Workflow
Caption: Workflow for Chiral HPLC Purity Analysis.
Part 2: Performance Benchmark - Comparison with UPLC
Trustworthiness: Enhancing Data Quality with UPLC
While HPLC is robust, Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution in liquid chromatography.[6] By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to traditional HPLC (up to 6,000 psi).[7][8] This fundamental difference leads to dramatic improvements in analytical performance.
The benefits of transitioning the chiral method to a UPLC platform are threefold:
-
Increased Speed: Analysis times can be reduced by a factor of 5-10, significantly increasing laboratory throughput.[8][9]
-
Improved Resolution: The higher efficiency of UPLC columns results in sharper, narrower peaks, leading to better separation between the main component and trace impurities.[8]
-
Enhanced Sensitivity: Narrower peaks mean taller peaks for the same mass of analyte, which directly translates to lower detection and quantitation limits.[9]
Data Presentation: HPLC vs. UPLC Performance
| Parameter | Conventional HPLC (5 µm) | UPLC (1.7 µm) | Improvement Factor |
| Run Time | 30 min | 3 min | 10x Faster |
| Peak Width (D-isomer) | 15 sec | 2 sec | 7.5x Narrower |
| Resolution (D/L pair) | 2.5 | 4.0 | 1.6x Better |
| Solvent Consumption | ~30 mL | ~2.1 mL | >14x Reduction |
| System Backpressure | ~2,500 psi | ~12,000 psi | 4.8x Higher |
This comparison clearly demonstrates that for high-throughput QC labs or for challenging separations where maximum resolution is needed, the investment in UPLC technology is well-justified.[6][9]
Visualization: van Deemter Curve Comparison
Caption: UPLC operates at a higher optimal velocity and maintains efficiency over a wider range.
Part 3: Orthogonal Methods for Complete Purity Verification
Authoritative Grounding: The Imperative of Orthogonality
Relying on a single analytical method, even a highly efficient one, carries an inherent risk: the co-elution of impurities.[10] An impurity with a similar retention time to the main peak can remain hidden, leading to an overestimation of purity. Regulatory agencies and best scientific practice mandate the use of orthogonal methods—techniques with different separation mechanisms—to ensure method specificity and provide a more complete picture of a sample's purity profile.[11][12]
Alternative #1: Supercritical Fluid Chromatography (SFC)
SFC is a powerful orthogonal technique to RP-HPLC.[13] It uses supercritical CO2 as the primary mobile phase, which behaves as a hybrid between a liquid and a gas.[14] This results in a separation mechanism more akin to normal-phase chromatography.
-
Causality Behind the Choice: Because the separation mechanism is fundamentally different, impurities that co-elute in a reversed-phase system are highly unlikely to do so in an SFC system.[10][13] This provides a crucial cross-validation of the primary method's results.
-
Key Advantages:
Experimental Protocol: Chiral SFC Screening
-
Column: CHIRALPAK® ZWIX(+) (zwitterionic CSP), 150 x 3.0 mm, 3 µm. Zwitterionic phases are highly effective for underivatized amino acids in SFC.[18][19]
-
Mobile Phase: Supercritical CO2 with a Methanol/Water co-solvent containing an ammonium formate additive.
-
Analysis Time: Typically under 5 minutes.[16]
Alternative #2: Quantitative NMR (qNMR)
qNMR is a primary analytical method that is truly orthogonal to any form of chromatography. It does not involve separation; instead, it provides a direct measurement of the analyte's concentration relative to a certified internal standard.[20][21]
-
Causality Behind the Choice: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[22] This allows for a highly accurate purity assessment without the potential biases of chromatographic methods, such as incomplete detection of impurities that lack a UV chromophore.[20]
-
Key Advantages:
-
Direct Measurement: Provides a "mass balance" type of purity value, accounting for all proton-containing species in the sample.[21]
-
Universal Detection: Can detect and quantify impurities that are invisible to a UV detector.
-
No Analyte-Specific Reference Standard: Purity is determined against a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone), which does not need to be structurally related to the analyte.[23]
-
Experimental Protocol: Key Steps for qNMR Purity Assay
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., long relaxation delay).
-
Data Processing: Carefully integrate a unique, well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: Use the integral values, number of protons, and molecular weights of the analyte and standard to calculate the absolute purity (w/w %) of the sample.[24]
Visualization: The Orthogonal Analysis Concept
Caption: Orthogonal methods provide different perspectives, revealing the true purity profile.
Part 4: Building a Self-Validating System
A robust analytical strategy does not end with method development; it requires formal validation to prove the method is fit for its intended purpose. This process is governed by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[25][26] Validation assesses parameters like accuracy, precision, specificity, linearity, range, and robustness.[27]
By combining a fully validated primary HPLC or UPLC method with data from orthogonal techniques, we create a self-validating system. If the purity value from the primary RP-HPLC method (e.g., 99.8% by area) is incongruent with the purity determined by qNMR (e.g., 99.2% w/w) and an additional impurity is revealed by SFC, it immediately flags a specificity issue with the primary method. This integrated approach provides the highest possible assurance of product quality.
Summary Comparison of Analytical Techniques
| Technique | Principle | Enantiomeric Resolution | Quantitation Principle | Key Advantage |
| HPLC | Partitioning between liquid mobile and solid stationary phases.[6] | Excellent (with CSP) | External standard, % Area | Robust, widely available, established protocols. |
| UPLC | Same as HPLC, but with sub-2 µm particles at high pressure. | Superior (with CSP) | External standard, % Area | High speed, resolution, and sensitivity.[9] |
| SFC | Partitioning between supercritical fluid mobile phase and solid stationary phase.[14] | Excellent (with CSP) | External standard, % Area | Orthogonal selectivity to RP-HPLC, very fast, "green".[13][17] |
| qNMR | Nuclear spin resonance in a magnetic field. | Not applicable (no separation) | Primary (vs. internal standard) | Direct, absolute quantification; no chromophore needed.[22][23] |
Conclusion and Recommendation
The purity analysis of a critical raw material like this compound demands a multi-faceted analytical approach. While a well-developed chiral HPLC or UPLC method serves as an excellent primary tool for routine quality control, it cannot stand alone. To build a scientifically sound and regulatory-compliant control strategy, this primary method must be complemented by orthogonal techniques.
Our recommendation is to establish a high-resolution chiral UPLC method as the primary release test, validated according to ICH Q2(R2) guidelines. For initial characterization of new batches or investigation of discrepancies, this should be supported by:
-
Chiral SFC analysis to confirm the absence of co-eluting impurities and verify enantiomeric purity with a different separation mechanism.
-
A qNMR assay to provide an absolute, unbiased purity value that is independent of chromatographic performance and detector response.
This integrated strategy creates a self-validating system that provides the highest degree of confidence in the chemical and stereoisomeric purity of this compound, ensuring the quality and integrity of the subsequent drug development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC vs. UPLC [webofpharma.com]
- 7. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 8. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 9. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chiraltech.com [chiraltech.com]
- 19. A chiral unified chromatography-mass spectrometry method to analyze free amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 21. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 22. Consistency and Purity [nmr.oxinst.com]
- 23. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 24. emerypharma.com [emerypharma.com]
- 25. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 26. demarcheiso17025.com [demarcheiso17025.com]
- 27. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Peptides with 2-Iodo-D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. These modifications can dramatically alter a peptide's conformational properties, receptor affinity, and metabolic stability. Among these, 2-Iodo-D-Phenylalanine stands out as a particularly intriguing building block. Its unique steric and electronic properties, conferred by the ortho-iodine substitution on the phenyl ring, offer a powerful tool for probing peptide structure and function. Furthermore, the presence of iodine provides a handle for radio-labeling, making it invaluable for in vivo imaging and pharmacokinetic studies.
This guide provides an in-depth comparison of the mass spectrometry characterization of peptides containing 2-Iodo-D-Phenylalanine with their non-iodinated counterparts and other halogenated analogs. We will delve into the nuances of fragmentation behavior under different activation methods, offering field-proven insights and detailed experimental protocols to empower your research.
The Influence of 2-Iodo-D-Phenylalanine on Peptide Analysis: A Comparative Overview
The introduction of a bulky, electron-withdrawing iodine atom at the ortho position of the phenylalanine side chain induces significant changes in the physicochemical properties of a peptide. This, in turn, impacts its behavior during chromatographic separation and mass spectrometric analysis.
Chromatographic Behavior
In reversed-phase high-performance liquid chromatography (RP-HPLC), peptides incorporating 2-Iodo-D-Phenylalanine typically exhibit increased retention times compared to their non-halogenated analogs. This is attributed to the increased hydrophobicity of the iodinated side chain. This property can be advantageous for separating the modified peptide from its synthetic precursors and other impurities.
Mass Spectrometry: A Tale of Two Fragmentation Techniques
The choice of fragmentation technique in tandem mass spectrometry (MS/MS) is critical for obtaining comprehensive sequence information, especially for peptides with modifications that can influence fragmentation pathways. Here, we compare the two most common methods: Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
CID is a "slow-heating" process where precursor ions are accelerated and collided with an inert gas. This leads to the cleavage of the most labile bonds, primarily the peptide backbone amide bonds, generating characteristic b- and y-type fragment ions .
For peptides containing 2-Iodo-D-Phenylalanine, CID spectra often reveal a prominent neutral loss of iodine (127 Da) or hydroiodic acid (128 Da) from the precursor and fragment ions. This is due to the relative lability of the carbon-iodine bond under energetic collisions. While this neutral loss can be a diagnostic marker for the presence of the modification, it can also complicate spectral interpretation by reducing the abundance of backbone fragment ions necessary for sequencing.
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide cation. This induces cleavage of the N-Cα bond of the peptide backbone, resulting in c- and z-type fragment ions . A key advantage of ETD is its ability to preserve labile post-translational modifications and side chains that are often lost during CID.[1][2]
For peptides containing 2-Iodo-D-Phenylalanine, ETD is expected to be particularly advantageous. By minimizing the energetic input to the peptide backbone, ETD can reduce the incidence of iodine loss, thereby preserving the integrity of the modification on the fragment ions. This leads to a more complete fragmentation map and greater confidence in localizing the modification within the peptide sequence.
Comparative Fragmentation Analysis: A Data-Driven Perspective
To illustrate the differences in fragmentation, let's consider a hypothetical model peptide, Ac-Tyr-(2-I-D-Phe)-Gly-Phe-Met-NH₂ . Below is a comparative table summarizing the expected fragmentation behavior of this peptide and its analogs under CID and ETD.
| Fragmentation Technique | Peptide Analog | Expected Key Observations |
| CID | Ac-Tyr-Phe-Gly-Phe-Met-NH₂ | Predominant b- and y-ion series. |
| Ac-Tyr-(2-I-D-Phe)-Gly-Phe-Met-NH₂ | b- and y-ion series with significant neutral loss of I (127 Da) and HI (128 Da). Reduced intensity of backbone fragments containing the modification. | |
| Ac-Tyr-(2-Br-D-Phe)-Gly-Phe-Met-NH₂ | b- and y-ion series with neutral loss of Br (79/81 Da) and HBr (80/82 Da). Isotopic signature of bromine (1:1 ratio) aids in identification. | |
| Ac-Tyr-(2-Cl-D-Phe)-Gly-Phe-Met-NH₂ | b- and y-ion series with neutral loss of Cl (35/37 Da) and HCl (36/38 Da). Isotopic signature of chlorine (3:1 ratio) is characteristic. | |
| ETD | Ac-Tyr-Phe-Gly-Phe-Met-NH₂ | Rich series of c- and z-type fragment ions. |
| Ac-Tyr-(2-I-D-Phe)-Gly-Phe-Met-NH₂ | Predominant c- and z-ion series with the iodine modification largely retained on the fragments. Minimal neutral loss of iodine. | |
| Ac-Tyr-(2-Br-D-Phe)-Gly-Phe-Met-NH₂ | c- and z-ion series with the bromine modification retained. | |
| Ac-Tyr-(2-Cl-D-Phe)-Gly-Phe-Met-NH₂ | c- and z-ion series with the chlorine modification retained. |
Experimental Protocols: A Practical Guide
Reproducible and high-quality data are the bedrock of scientific advancement. Here, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide with 2-Iodo-D-Phenylalanine
This protocol outlines the manual synthesis of the model peptide Ac-Tyr-(2-I-D-Phe)-Gly-Phe-Met-NH₂ using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-2-Iodo-D-Phenylalanine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIEA) (10 eq.) in DMF for 30 minutes. Wash the resin with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by preparative RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the peptide by analytical RP-HPLC and high-resolution mass spectrometry.
LC-MS/MS Analysis of the 2-Iodo-D-Phenylalanine Peptide
This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters should be optimized for your instrument and peptide of interest.[3][4]
Instrumentation:
-
High-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with both CID and ETD capabilities.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
MS1 Scan Range: m/z 300-1800
-
MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.
-
CID: Normalized collision energy (NCE) stepped from 20-40%.
-
ETD: Reagent anion target of 1x10^6, reaction time of 100 ms.
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the resulting fragmentation patterns, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and analysis of peptides containing 2-Iodo-D-Phenylalanine.
Caption: Comparative fragmentation pathways of a 2-Iodo-D-Phenylalanine peptide under CID and ETD.
Conclusion: Empowering Your Research with Deeper Insights
The incorporation of 2-Iodo-D-Phenylalanine into peptides offers a wealth of opportunities for advancing drug discovery and biochemical research. A thorough understanding of its behavior during mass spectrometry is paramount for accurate characterization and confident data interpretation.
This guide has provided a comparative framework for analyzing peptides containing this unique amino acid, highlighting the distinct advantages of employing complementary fragmentation techniques like CID and ETD. By leveraging the insights and protocols presented here, researchers can navigate the complexities of modified peptide analysis with greater confidence and precision, ultimately accelerating their scientific discoveries.
References
Comparing Boc-2-Iodo-D-Phenylalanine with other halogenated phenylalanine derivatives.
An In-Depth Comparative Guide to Boc-2-Iodo-D-Phenylalanine and Other Halogenated Phenylalanine Derivatives for Advanced Research Applications
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Halogenation in Phenylalanine Analogs
The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the phenyl ring of phenylalanine profoundly influences its physicochemical and biological properties, making these derivatives pivotal tools in chemical biology, drug discovery, and materials science.[1] This modification can enhance metabolic stability, modulate receptor binding affinity, and introduce unique chemical handles for bioconjugation, radiolabeling, and advanced structural studies.[1][2]
This guide provides a comprehensive comparison of this compound with other key halogenated phenylalanine derivatives. We will delve into their synthesis, physicochemical properties, and diverse applications, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their selection and application of these versatile compounds.
Physicochemical Properties: A Comparative Overview
The introduction of a halogen atom to the phenylalanine scaffold systematically alters key molecular properties such as size, hydrophobicity, and electronic character.[1] These changes are fundamental to the diverse applications of these derivatives. The choice of halogen, its position on the phenyl ring (ortho, meta, para), and the stereochemistry (D- or L-) of the amino acid are critical design elements. The tert-butyloxycarbonyl (Boc) protecting group is standard for peptide synthesis, enhancing stability and solubility.[3][4][5]
| Derivative | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | Key Attributes |
| Boc-D-Phenylalanine | 18942-49-9 | 265.30[6] | - | - | Unmodified parent amino acid.[6] |
| Boc-2-Iodo-D-Phe | 478183-64-1 | 391.2[7] | 155-161[7] | +44 ± 2º (c=1 in MeOH)[7] | ortho-iodo; steric influence; handle for cross-coupling.[7][8] |
| Boc-3-Iodo-D-Phe | 478183-66-3 | 391.2[9] | - | - | meta-iodo isomer.[9] |
| Boc-4-Iodo-D-Phe | 176199-35-2 | 391.2[10] | 118-124[10] | -22.5 ± 1º (c=1.2% in AcOEt)[10] | para-iodo; widely used for radiolabeling and coupling.[5][10] |
| Boc-2-Iodo-L-Phe | 273221-78-6 | 391.2[11] | 157-163[11] | -40 ± 2º (c=1 in MeOH)[11] | Natural L-enantiomer of the ortho-iodo derivative.[11] |
| Boc-3-Iodo-L-Phe | 273221-75-3 | 391.2[4] | 111-120[4] | +18 ± 2º (c=1 in MeOH)[4] | Natural L-enantiomer of the meta-iodo derivative.[4] |
| Boc-4-Iodo-L-Phe | 62129-44-6 | 391.21[12] | ~150 (dec.)[13] | +22.5 ± 3º (c=1% in ethyl acetate)[13] | Natural L-enantiomer of the para-iodo derivative.[3][13] |
| Boc-4-Bromo-L-Phe | - | 344.2 | - | - | Bromine offers a balance of reactivity and stability.[1][14] |
| Boc-4-Chloro-L-Phe | - | 299.75 | - | - | Chlorine enhances metabolic stability.[1] |
| Boc-4-Fluoro-L-Phe | - | 283.28 | - | - | Minimal steric size, alters electronic properties.[1] |
Synthetic Strategies: Accessing Halogenated Phenylalanines
A variety of robust synthetic strategies have been developed to produce halogenated phenylalanine derivatives, ranging from classical organic chemistry methods to modern enzymatic and cross-coupling reactions.
Causality in Synthetic Route Selection
The choice of synthetic method depends on the desired halogen, regiochemistry, and stereochemical purity.
-
Direct Electrophilic Iodination: This is often the most straightforward method for introducing iodine. Reagents like iodine in the presence of an oxidizing agent (e.g., NaIO₃, NaIO₄) are effective for direct iodination of L-phenylalanine, yielding primarily the para-substituted product with high regioselectivity.[15] This method leverages the electron-rich nature of the phenyl ring for an SEAr reaction.
-
Palladium-Catalyzed Cross-Coupling: For derivatives that are difficult to access directly, cross-coupling reactions are invaluable. For instance, a Negishi coupling between an aryl halide and a protected iodoalanine-derived organozinc reagent provides a versatile route to various fluorinated and other halogenated phenylalanines.[16] The utility of iodo- and bromo-phenylalanines as substrates for subsequent Suzuki or Sonogashira couplings makes them highly valuable synthetic intermediates.[8][17][18]
-
Enzymatic Synthesis: For achieving high stereoselectivity under mild conditions, enzymatic methods are superior. Phenylalanine ammonia lyase, for example, can catalyze the addition of ammonia to a halogenated cinnamic acid derivative, producing the corresponding L-phenylalanine isotopomer with high enantiopurity.[1][19][20]
Caption: General workflows for the synthesis of halogenated phenylalanine derivatives.
Core Applications in Research and Development
Halogenated phenylalanine derivatives are indispensable in modern peptide and drug development. The Boc-protected forms are primed for incorporation via Solid-Phase Peptide Synthesis (SPPS).
Peptide Synthesis and Stability Enhancement
The incorporation of unnatural amino acids like halogenated phenylalanines is a key strategy for modulating peptide properties.[14] The use of a D-amino acid, such as This compound , is a field-proven tactic to confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide therapeutics.[21]
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Radiolabeling for In Vivo Imaging and Therapy
Iodinated phenylalanine derivatives are exceptionally valuable for radiolabeling, creating agents for diagnostic imaging (SPECT/PET) and targeted radiotherapy.[3] The carbon-iodine bond is stable enough for in vivo applications yet amenable to established radiolabeling techniques.
-
This compound and its isomers serve as precursors for introducing radioisotopes like ¹²³I (for SPECT), ¹²⁴I (for PET), or ¹³¹I (for therapy).[22][23][24]
-
For example, 4-[¹³¹I]Iodo-L-phenylalanine has been investigated as a therapeutic agent for glioma, exploiting the overexpression of L-type amino acid transporters (LAT1) on malignant cells for targeted delivery.[22][23]
A Versatile Handle for Post-Synthetic Modification
The iodo- and bromo-phenylalanine derivatives are not just passive structural components; they are reactive handles for powerful post-synthetic modifications. The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions.[8] This allows for the late-stage diversification of peptides, introducing complex moieties after the main peptide chain has been assembled.
-
Suzuki Coupling: Reacting an iodo-phenylalanine residue with a boronic acid can introduce new aryl or heteroaryl groups.[18]
-
Sonogashira Coupling: This reaction with a terminal alkyne can be used to attach fluorescent probes or other functional groups.[17]
This "post-translational" chemical engineering is a cornerstone of modern chemical biology, enabling the creation of novel probes, targeted therapeutics, and advanced biomaterials.[7][8]
Caption: Post-synthetic modification of an iodinated peptide via Suzuki coupling.
Detailed Comparative Analysis
The choice between this compound and other halogenated derivatives is dictated by the specific experimental goal.
Ortho (2-Iodo) vs. Para (4-Iodo) Isomers
-
Steric Influence: The ortho position of the iodine in This compound places the bulky halogen atom proximal to the peptide backbone. This can impose significant conformational constraints on the peptide, which can be strategically employed to lock a peptide into a bioactive conformation or to probe receptor binding pockets. The para (4-iodo) position offers less steric hindrance and is often the default choice unless specific conformational effects are desired.
-
Reactivity: While both are active in cross-coupling, the electronic and steric environment of the ortho position can sometimes lead to different reaction kinetics compared to the more accessible para position.
Iodine vs. Other Halogens: A Functional Comparison
| Halogen | Key Property | Advantage | Disadvantage | Primary Application |
| Fluorine (F) | High Electronegativity, Strong C-F bond | Blocks metabolic oxidation, can alter pKa, minimal steric impact.[16][25] | C-F bond is too strong for most cross-coupling reactions. | Enhancing metabolic stability, ¹⁸F for PET imaging.[16] |
| Chlorine (Cl) | Intermediate Properties | Good metabolic stability, can participate in halogen bonding. | Less reactive than Br or I in cross-coupling. | General stability and binding enhancement.[1] |
| Bromine (Br) | Good Leaving Group, Size | Excellent balance for cross-coupling and can form strong halogen bonds to improve binding affinity.[14][26] | Less reactive than iodine. | Medicinal chemistry for binding enhancement, synthetic handle.[26] |
| Iodine (I) | Large, Polarizable, Weak C-I bond | Most reactive for cross-coupling, ideal for radiolabeling with various isotopes (¹²³/¹²⁴/¹²⁵/¹³¹I).[5][8] | C-I bond can be less metabolically stable in some contexts. | Radiolabeling for imaging/therapy, versatile synthetic handle.[22][27] |
D- vs. L-Stereochemistry
The fundamental difference lies in their interaction with chiral biological systems.
-
L-Amino Acids: These are the natural building blocks of proteins and are recognized by endogenous enzymes and receptors.
-
D-Amino Acids: The incorporation of D-isomers, like This compound , is a primary strategy to create peptides that are resistant to proteolysis.[21] Most proteases are stereospecific and cannot cleave peptide bonds adjacent to a D-amino acid. This dramatically increases the peptide's half-life, making it a more viable drug candidate.
Key Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual incorporation of a Boc-protected amino acid into a peptide sequence on a solid support.
1. Resin Preparation:
-
Start with 100 mg of Rink Amide resin in a fritted syringe reactor.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
3. Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 eq), and DIEA (6 eq) in 2 mL of DMF.
-
Pre-activate for 2 minutes.
-
Add the coupling solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin solution should remain colorless/yellow).
-
Wash the resin as in step 2.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
5. Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum.
-
Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the cleaved peptide from the resin beads.
6. Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Cu(I)-Assisted Radioiodination of a Phenylalanine Precursor
This protocol is adapted from a method for synthesizing radioiodinated phenylalanine and should be performed in a certified radiochemistry facility.[27]
1. Reaction Mixture Preparation:
-
In a sealed reaction vial, combine the precursor (e.g., 2-Bromo-L-phenylalanine, ~60 mM), NaI (~485 mM), CuSO₄ (~10 mM), and a reducing agent like SnSO₄ (~90 mM) in an appropriate buffer.
-
Add n.c.a. Na¹²³I to the mixture.
2. Reaction Conditions:
-
Heat the sealed vial to 180°C for approximately 25 minutes. Causality: High temperature is required to drive the nucleophilic halogen exchange reaction.
3. Quenching and Purification:
-
Cool the reaction vial.
-
The resulting [¹²³I]-2-Iodo-L-phenylalanine can be purified. A common method is filtration through a silver membrane (Ag-membrane) to remove unreacted iodide.[27]
-
Final product purity is confirmed by radio-HPLC. A radiochemical purity of >99% is achievable.[27]
Conclusion
This compound is a highly specialized and powerful building block for peptide and drug development. Its value stems from a unique combination of properties: the D-configuration confers proteolytic resistance, the ortho-iodine provides distinct steric influence, and the iodine atom itself serves as an unparalleled handle for radio-labeling and complex post-synthetic modifications via cross-coupling chemistry.
While other halogenated derivatives each have their own merits—fluorine for metabolic stability, bromine for potent halogen bonding—the iodinated phenylalanines, and particularly the sterically defined This compound , offer the broadest synthetic versatility for creating sophisticated, multifunctional peptide-based tools and therapeutics. The continued exploration of these derivatives will be crucial for unlocking the full potential of peptide-based medicine.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound [myskinrecipes.com]
- 9. scbt.com [scbt.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Boc-Phe(4-I)-OH | 62129-44-6 | TCI AMERICA [tcichemicals.com]
- 13. BOC-4-IODO-L-PHENYLALANINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]
- 23. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Positional Isomerism in Iodinated Phenylalanine: A Comparative Guide to Synthesis, Properties, and Applications
An In-Depth Technical Guide for Researchers
For researchers and drug development professionals, the strategic modification of amino acids is a cornerstone of innovation. Introducing a halogen, such as iodine, onto the phenyl ring of phenylalanine creates a powerful molecular tool with diverse applications. However, the seemingly subtle shift in the iodine's position—from ortho (2-), to meta (3-), to para (4-)—profoundly influences the molecule's physicochemical properties, biological activity, and ultimate utility.
This guide provides an in-depth comparison of ortho-, meta-, and para-iodophenylalanine, moving beyond a simple listing of facts to explain the causal relationships between iodination position and functional outcomes. We will explore experimental data and established methodologies to provide a clear, authoritative resource for selecting the optimal isomer for your research needs.
The Structural Landscape: Ortho, Meta, and Para Isomers
The position of the iodine atom dictates the steric and electronic profile of the modified phenylalanine. These differences are fundamental to understanding their divergent behaviors in biological and chemical systems. The ortho position places the bulky iodine atom adjacent to the ethylamine side chain, creating significant steric hindrance. The meta position offers an intermediate profile, while the para position places the iodine opposite the side chain, resulting in the least steric interference.
dot
graph TD {
graph [rankdir="LR", splines=ortho, nodesep=1, size="7.6,4", dpi=72];
node [shape=plaintext, fontsize=12, fontname="Arial"];
subgraph "Ortho-Iodophenylalanine (2-I-Phe)"
A[""];
end
subgraph "Meta-Iodophenylalanine (3-I-Phe)"
B["
"];
end
subgraph "Para-Iodophenylalanine (4-I-Phe)"
C["
"];
end
}
caption="Molecular structures of iodophenylalanine isomers."
These structural variations directly influence the non-covalent interactions the amino acid can form, such as halogen bonding, which can impact protein structure and ligand-receptor binding.[1][2]
Synthesis Strategies: A Comparative Overview
The synthesis of iodophenylalanine isomers can be approached through several methods, with the choice often depending on the desired isomer, scale, and whether a radioactive isotope is being incorporated.
-
Direct Electrophilic Iodination: This method is highly effective for producing para-iodophenylalanine with high regioselectivity.[3] The electron-donating nature of the alkyl substituent on the benzene ring directs the incoming electrophile (iodine) to the ortho and para positions.[4][5][6][7] Due to sterics, the para product is heavily favored. A common approach employs a mixture of iodic acid and iodine (HIO₃/I₂), which provides a dependable route for gram-scale synthesis.[3]
-
Sandmeyer Reaction: For ortho and meta isomers, where direct iodination is not regioselective, a multi-step Sandmeyer reaction is a classic and reliable approach.[3] This involves the diazotization of the corresponding aminophenylalanine followed by reaction with an iodide salt.
-
Halogen Exchange: This method is particularly crucial for radiolabeling. It involves replacing another halogen (typically bromine) or a tributylstannyl group with a radioiodine isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I).[8][9][10] Copper-catalyzed nucleophilic exchange reactions have been optimized to produce high yields of radioiodinated 2-iodo-L-phenylalanine.[9] Similarly, halodestannylation is a facile route for radioiodinating the para-isomer under mild conditions, resulting in high radiochemical yields.[8]
Experimental Protocol: Direct Iodination for 4-Iodo-L-phenylalanine
This protocol is adapted from a reported scalable synthesis.[3] The causality for this choice rests on its high para-regioselectivity and efficiency, avoiding the need for chromatographic separation of isomers.
Objective: To synthesize N-Boc-4-iodo-L-phenylalanine from N-Boc-L-phenylalanine.
Materials:
-
N-Boc-L-phenylalanine
-
Iodine (I₂)
-
Sodium periodate (NaIO₄)
-
Acetic acid
-
Sulfuric acid
-
Sodium thiosulfate solution (10% w/v)
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-L-phenylalanine in glacial acetic acid.
-
Reagent Addition: Add iodine (I₂) and sodium periodate (NaIO₄) to the solution. Cautiously add concentrated sulfuric acid dropwise while stirring.
-
Reaction: Heat the mixture (e.g., to 80°C) and monitor the reaction progress by TLC until the starting material is consumed. The reaction color will change from dark purple to yellow.[3]
-
Quenching: Cool the reaction to room temperature. Quench the excess iodine by adding 10% sodium thiosulfate solution until the yellow color disappears.
-
Extraction: Dilute the mixture with water and extract the product into ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: Recrystallize the crude product from an ethyl acetate/hexanes mixture to yield pure N-Boc-4-iodo-L-phenylalanine.
-
Deprotection (Optional): The Boc-protecting group can be removed using standard methods, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield 4-iodo-L-phenylalanine.
Comparative Physicochemical and Biological Properties
The position of the iodine atom directly modulates the molecule's properties, which in turn dictates its biological behavior and applications.
| Property | Ortho (2-I-Phe) | Meta (3-I-Phe) | Para (4-I-Phe) | Rationale & Significance |
| Molecular Weight | 291.09 g/mol | 291.09 g/mol [11] | 291.09 g/mol | Identical, as they are isomers. |
| Steric Hindrance | High | Moderate | Low | High steric bulk in the ortho position can prevent binding to enzyme active sites or disrupt protein secondary structures. The para position is often a "minimalist" modification. |
| Electronic Effect | Inductive (-I), Weak Mesomeric (+M) | Primarily Inductive (-I) | Inductive (-I), Weak Mesomeric (+M) | The inductive electron-withdrawing effect can alter the pKa of the amino and carboxyl groups and influence aromatic (π-π) stacking interactions.[12] |
| Primary Application | Tumor Imaging (SPECT)[13] | Drug Development, Biochemical Research[14] | X-ray Crystallography, Protein Engineering[15][16], Tumor Imaging & Therapy[10][17] | Isomer choice is highly application-dependent. |
Key Applications and Positional Impact
A. Protein Engineering & X-ray Crystallography (Para-Iodophenylalanine)
The para position is overwhelmingly favored for incorporation into proteins.[15][18] The rationale is twofold:
-
Minimal Perturbation: 4-iodo-L-phenylalanine is structurally very similar to phenylalanine and tyrosine, allowing it to be incorporated into proteins, often without significantly disturbing the protein's native structure or function.[15]
-
Phasing in Crystallography: The heavy iodine atom is an excellent anomalous scatterer of X-rays. Site-specifically incorporating it into a protein facilitates structure determination using techniques like single-wavelength anomalous dispersion (SAD), which is particularly useful for in-house X-ray sources.[1][2][15]
The site-specific incorporation can be achieved by engineering an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes an amber stop codon (TAG).[15][19][20]
B. Molecular Imaging & Radiopharmaceuticals (Ortho- and Para-Isomers)
Radioiodinated phenylalanine analogues are valuable tracers for imaging tumors using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[17] Tumors often overexpress amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), leading to high uptake and accumulation of these tracers.[10]
-
4-Iodo-L-phenylalanine (IPA): The ¹²³I-labeled version of IPA has demonstrated high affinity for human tumors, crossing the blood-brain barrier and accumulating specifically in malignant gliomas.[17] This makes it an effective agent for brain tumor imaging.[17][21]
-
2-Iodo-L-phenylalanine: This ortho-isomer has also been investigated as a novel amino acid for tumor imaging, with optimized methods developed for its synthesis and radioiodination.[9][13]
The choice between isomers for imaging depends on factors like transport efficiency, metabolic stability, and background clearance kinetics, which are influenced by the iodine's position.
C. Therapeutic Applications (Meta- and Para-Isomers)
Beyond imaging, iodinated phenylalanines have therapeutic potential.
-
Endoradiotherapy: When labeled with a beta-emitting isotope like ¹³¹I, 4-iodo-L-phenylalanine ([¹³¹I]IPA) becomes a targeted radiopharmaceutical.[10] It delivers a cytotoxic radiation dose directly to tumor cells that have taken it up via LAT1 transporters, showing promise in treating recurrent high-grade gliomas.[10][21]
-
Cytostatic Activity: Both 3-iodo-L-phenylalanine and 4-iodo-L-phenylalanine have been shown to possess cytostatic (cell growth inhibiting) activity on their own, even with the stable ¹²⁷I isotope.[17] This suggests they may serve as standalone anti-tumor agents or as radiosensitizers to enhance the efficacy of external beam radiation therapy.[10][17]
Conclusion: Selecting the Right Tool for the Job
The impact of iodination position on the properties of phenylalanine is a clear demonstration of structure-function relationships at the molecular level.
-
Para-iodophenylalanine is the preeminent choice for protein engineering and structural biology due to its minimal steric impact and the heavy-atom properties of iodine. Its role in tumor imaging and therapy is also well-established.[10][15][16][17]
-
Ortho-iodophenylalanine presents an alternative for radiopharmaceutical development, though its larger steric profile must be considered in the context of biological transport and target binding.[9][13]
-
Meta-iodophenylalanine is an emerging player, particularly in drug development, where its unique electronic and steric properties may be leveraged to create novel peptide-based drugs or biochemical probes.[14][17]
By understanding the distinct advantages and synthetic accessibility of each isomer, researchers can make informed decisions, harnessing the power of positional chemistry to advance their scientific and therapeutic goals.
References
- 1. Probing Iodine Atom Interactions in 4-Iodo-L-phenylalanine Crystals by X-Ray Absorption Near-Edge Structure Spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 2. Probing Iodine Atom Interactions in 4-Iodo-L-phenylalanine Crystals by X-Ray Absorption Near-Edge Structure Spectroscopy [jstage.jst.go.jp]
- 3. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]
- 11. 3-Iodo-L-phenylalanine | C9H10INO2 | CID 16747611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phenylalanine gold nanoclusters as sensing platform for π–π interfering molecules: a case study of iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination [pubmed.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents [patents.google.com]
- 18. iha.ucsf.edu [iha.ucsf.edu]
- 19. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Fmoc vs. Boc Strategy for the Synthesis of Peptides with Iodinated Residues
For Researchers, Scientists, and Drug Development Professionals
The incorporation of iodinated residues, such as 3-iodo-L-tyrosine, into peptides is a critical technique for developing advanced therapeutic agents, diagnostic tools, and probes for biochemical assays. However, the synthesis of these peptides presents a significant challenge: preserving the integrity of the carbon-iodine (C-I) bond, which is susceptible to cleavage under harsh chemical conditions. The choice between the two dominant solid-phase peptide synthesis (SPPS) strategies, Fmoc/tBu and Boc/Bzl, is therefore a critical decision that directly impacts the yield and purity of the final product. This guide provides an in-depth, evidence-based comparison to inform this crucial choice.
The Core Chemical Dilemma: Stability of the C-I Bond
The aromatic C-I bond in residues like iodotyrosine is prone to cleavage through electrophilic substitution, a reaction readily catalyzed by strong acids. During SPPS, the peptide is subjected to repeated deprotection steps and a final, potent cleavage cocktail. The chemical nature of these steps defines the risk to the iodinated residue. The central question is: which strategy offers a milder, safer chemical environment for this sensitive functional group?
The Boc/Bzl Strategy: The Classic, Aggressive Approach
The Boc (tert-butyloxycarbonyl) strategy was the foundation of Merrifield's Nobel Prize-winning invention of SPPS.[1] It is characterized by its reliance on differential acid lability.[2]
-
Nα-Deprotection: The temporary Boc protecting group on the alpha-amine is removed at each cycle using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]
-
Final Cleavage: Side-chain protecting groups (often benzyl-based, Bzl) and the resin linkage are removed simultaneously at the end of the synthesis using a very strong, hazardous acid, most commonly anhydrous hydrogen fluoride (HF).[1][4]
Implications for Iodinated Peptides: The Boc strategy presents a dual threat to the C-I bond.
-
Repetitive Acidolysis: Each cycle of TFA treatment creates an acidic environment that can promote gradual de-iodination throughout the synthesis.
-
Harsh Final Cleavage: The final HF cleavage step is extremely aggressive.[1] The strong acid conditions generate reactive carbocations from the cleavage of side-chain protecting groups, which can act as potent electrophiles and attack the electron-rich iodinated aromatic ring, leading to significant loss of the iodine atom. While the use of scavengers is standard practice to trap these carbocations, the harshness of HF makes complete prevention of side reactions challenging.
The Fmoc/tBu Strategy: The Modern, Orthogonal Approach
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy was developed as a milder alternative and has become the predominant method in modern peptide synthesis.[2] Its key advantage is its orthogonality—the Nα- and side-chain protecting groups are removed by entirely different chemical mechanisms.[5]
-
Nα-Deprotection: The temporary Fmoc group is base-labile and is removed at each cycle using a mild organic base, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7]
-
Final Cleavage: Side-chain protecting groups (typically tert-butyl based, tBu) and the resin linkage are removed in a single step using a moderately strong acid, almost always TFA.[8]
Implications for Iodinated Peptides: The Fmoc strategy offers a significantly safer environment for the C-I bond.
-
Mild Base Deprotection: The repeated piperidine treatments for Fmoc removal are chemically benign towards the acid-sensitive C-I bond.[9]
-
Milder Final Cleavage: While the final cleavage still uses TFA, it is considerably less harsh than the HF required in the Boc strategy.[4] The generation of reactive carbocations (e.g., the tert-butyl cation) still occurs, but their reactivity is more readily controlled with an appropriate scavenger cocktail.[10]
Head-to-Head Comparison: Chemical Stability and Side Reactions
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale for Iodinated Peptides |
| Nα-Deprotection | 25-50% TFA in DCM | 20% Piperidine in DMF | Fmoc is superior. The mild basic conditions of piperidine do not threaten the acid-labile C-I bond. Repetitive TFA exposure in the Boc strategy poses a cumulative risk of de-iodination.[3][7] |
| Final Cleavage | Anhydrous HF | 95% TFA | Fmoc is superior. TFA is a significantly weaker acid than HF, reducing the rate of acid-catalyzed de-iodination and generating less reactive carbocations.[1][4] |
| Primary Side Reaction | Electrophilic De-iodination | Electrophilic De-iodination | The risk is present in both strategies during the final acid cleavage but is far more pronounced under the harsh HF conditions of the Boc method.[11] |
| Orthogonality | No (Graduated Acid Lability) | Yes (Base vs. Acid) | Fmoc is superior. True orthogonality ensures that the conditions used to remove the temporary protecting group do not affect the permanent side-chain groups or sensitive residues like iodotyrosine.[5] |
The Critical Role of Scavengers in the Cleavage Cocktail
During the final acid cleavage step in both strategies, protecting groups are removed, generating reactive electrophilic species (carbocations). These cations can readily attack the electron-rich aromatic ring of tyrosine, leading to undesired alkylation or, in the case of iodotyrosine, de-iodination.[10] To prevent this, the cleavage cocktail must contain scavengers .
Scavengers are nucleophilic reagents that act as traps for these reactive cations. For iodinated peptides, a robust scavenger cocktail is not just recommended—it is essential.
Recommended Scavenger Cocktail for Iodinated Peptides (Fmoc Strategy):
A widely used and effective cocktail for peptides containing sensitive residues is Reagent K or similar variations.
| Reagent | Typical % (v/v) | Function |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage reagent |
| Phenol | 5% | Scavenger; activates the ring to trap cations |
| Water | 5% | Scavenger; promotes TFA ionization |
| Thioanisole | 5% | Scavenger; soft nucleophile, reduces Met(O) |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger; potent reducing agent, protects Cys and prevents de-iodination by trapping iodine cations.[12] |
Rationale: This combination provides multiple types of scavengers. Thioanisole and EDT are particularly effective at protecting electron-rich and sulfur-containing residues.[13] Phenol helps to solvate the peptide and acts as a carbocation trap. For iodinated residues, the presence of a thiol-containing scavenger like EDT is highly beneficial.[12]
Experimental Workflows & Protocols
Visualization of SPPS Cycles
The following diagrams illustrate the fundamental workflows for both the Boc and Fmoc strategies.
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]
- 12. biotage.com [biotage.com]
- 13. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to X-ray Crystallography of Proteins Containing 2-Iodo-D-Phenylalanine: A Comparative Analysis for Advanced Phasing Strategies
For researchers, scientists, and drug development professionals navigating the complexities of protein structure determination, solving the phase problem remains a critical bottleneck. The strategic incorporation of heavy atoms to generate anomalous scattering signals is a powerful approach to unlock this challenge. Among the arsenal of available tools, halogenated amino acids, particularly iodinated ones, have emerged as highly effective phasing agents. This guide provides an in-depth technical comparison of utilizing 2-Iodo-D-Phenylalanine in protein X-ray crystallography, benchmarking its potential against established alternatives and offering field-proven insights into its application.
The Power of Iodine in Phasing: Harnessing Anomalous Scattering
The success of experimental phasing methods like Single-wavelength Anomalous Dispersion (SAD) and Single Isomorphous Replacement with Anomalous Scattering (SIRAS) hinges on the ability of an incorporated heavy atom to produce a measurable anomalous signal.[1][2] Iodine is an excellent candidate for this purpose due to its significant anomalous scattering at commonly used X-ray wavelengths, such as the copper Kα edge (1.54 Å) available on in-house X-ray sources.[2][3] This makes iodine-based phasing accessible without exclusive reliance on synchrotron beamlines.
The anomalous scattering signal (f'') of iodine is substantial, providing a strong basis for accurate phase determination.[2] This intrinsic advantage has led to the development of various techniques to introduce iodine into protein crystals, including soaking crystals in iodide-containing solutions and the biosynthetic incorporation of iodinated amino acids.[2][4]
Site-Specific Incorporation: The Advantage of Iodinated Phenylalanine Analogues
While soaking crystals with heavy atom solutions is a straightforward method, it can suffer from non-specific binding, low occupancy, and potential disruption of the crystal lattice.[2] A more elegant and often more effective approach is the site-specific incorporation of an amino acid analogue containing the heavy atom. This ensures a defined location and high occupancy of the anomalous scatterer, which can significantly improve the quality of the phasing signal.
Para-iodo-L-phenylalanine (p-iodo-L-Phe) has been successfully incorporated into proteins and used for structure determination via SAD phasing.[3][4] This method involves the use of an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes the unnatural amino acid and incorporates it in response to a specific codon, typically an amber stop codon (TAG), introduced at the desired site in the gene.[3] The minimal perturbation to the protein's structure by the incorporated p-iodo-L-Phe is a key advantage, even when located in the hydrophobic core.[3]
2-Iodo-D-Phenylalanine: A Novel Tool with Untapped Potential
The focus of this guide, 2-Iodo-D-Phenylalanine, presents an intriguing alternative to the more commonly used para- and L-isomers. While direct crystallographic applications of 2-Iodo-D-Phenylalanine are not yet widely documented in peer-reviewed literature, its chemical properties and the established success of related compounds allow for a robust comparative analysis. The use of a D-amino acid is unconventional in protein crystallography and introduces unique considerations and potential advantages.
Comparative Analysis of Phasing Agents
To provide a clear perspective, the following table compares 2-Iodo-D-Phenylalanine with other common phasing agents.
| Phasing Agent | Method of Incorporation | Pros | Cons |
| 2-Iodo-D-Phenylalanine | Site-specific via evolved synthetase/tRNA pair (hypothesized) | - Strong anomalous signal from iodine. - Site-specific incorporation for high occupancy. - D-isomer may offer unique packing interactions or resistance to proteolysis. - Ortho-position of iodine may influence local conformation differently than para-substitution. | - Incorporation machinery for D-amino acids is not standard and requires significant engineering. - Potential for structural perturbation due to the D-configuration. - Limited published data on crystallographic applications. |
| p-Iodo-L-Phenylalanine | Site-specific via evolved synthetase/tRNA pair | - Strong anomalous signal from iodine.[3] - Proven success in SAD phasing.[3] - Minimal structural perturbation.[3] - High incorporation efficiency reported.[3] | - Requires genetic manipulation and specialized expression systems. |
| Iodide Soaking | Soaking of pre-grown crystals | - Simple and rapid procedure.[4] - Does not require protein engineering. | - Non-specific binding can lead to multiple, low-occupancy sites. - Can disrupt crystal packing and reduce diffraction quality. - May not be effective for all proteins or crystal forms. |
| Selenomethionine (SeMet) | Substitution for methionine during protein expression | - Well-established and widely used method. - Strong anomalous signal at the selenium K-edge. - Can often replace methionine with minimal structural changes. | - Requires a synchrotron to tune to the Se K-edge for optimal signal. - Can be toxic to expression hosts. - Incorporation can be incomplete. |
| Brominated Compounds | Soaking or co-crystallization | - Good anomalous signal at the bromine K-edge.[1] - Can be used for MAD phasing at synchrotrons.[2] | - Weaker anomalous signal than iodine at Cu Kα wavelength. - Requires access to a tunable synchrotron source for optimal phasing. |
Experimental Workflow: From Gene to Structure
The successful application of 2-Iodo-D-Phenylalanine for X-ray crystallography necessitates a meticulously planned experimental workflow. Below is a detailed, step-by-step methodology, drawing parallels from the established protocols for L-isomers and highlighting the unique challenges for a D-amino acid.
Part 1: Engineering the Incorporation Machinery
The primary hurdle for utilizing 2-Iodo-D-Phenylalanine is the development of an orthogonal aminoacyl-tRNA synthetase and its cognate tRNA that can specifically recognize and incorporate this D-amino acid.
Caption: Directed evolution workflow for generating a specific synthetase/tRNA pair for 2-Iodo-D-Phenylalanine.
Experimental Protocol: Directed Evolution of a D-aminoacyl-tRNA Synthetase
-
Library Creation: Start with a library of mutant aminoacyl-tRNA synthetases. A good starting point could be a synthetase known for its plasticity or one that has been previously engineered to accept other unnatural amino acids.
-
Positive Selection: Transform E. coli with the synthetase library and a plasmid containing a reporter gene with an in-frame amber (TAG) codon at a permissive site. Grow the cells in a minimal medium lacking a natural amino acid but supplemented with 2-Iodo-D-Phenylalanine. Only cells expressing a synthetase capable of charging the suppressor tRNA with 2-Iodo-D-Phenylalanine will survive.
-
Negative Selection: To ensure specificity, subject the surviving clones to a negative selection step. This involves expressing a toxic gene that is under the control of an amber codon. Grow the cells in the presence of all 20 natural amino acids. Cells with synthetases that incorporate any natural amino acid will produce the toxic protein and be eliminated.
-
Validation: Sequence the surviving synthetase variants to identify the mutations responsible for the desired activity and specificity.
Part 2: Protein Expression, Purification, and Crystallization
Once the specific incorporation machinery is established, the process follows standard protein production and crystallography protocols, with careful attention to the inclusion of the unnatural amino acid.
Caption: Workflow for the production and crystallization of a protein containing 2-Iodo-D-Phenylalanine.
Experimental Protocol: Expression and Crystallization
-
Gene Preparation: Introduce an amber (TAG) codon at the desired position in the gene of interest via site-directed mutagenesis. The choice of the incorporation site is critical; surface-exposed residues are often preferred to minimize structural perturbations, though core residues have also been successfully substituted with p-iodo-L-Phe.[3]
-
Protein Expression: Co-transform an appropriate E. coli expression strain with the plasmid containing the gene of interest and the plasmid encoding the evolved synthetase/tRNA pair. Grow the cells in a minimal medium to mid-log phase, then induce protein expression and supplement the medium with 2-Iodo-D-Phenylalanine.
-
Purification: Purify the protein using standard chromatographic techniques.
-
Mass Spectrometry: Confirm the successful incorporation of 2-Iodo-D-Phenylalanine by mass spectrometry.
-
Crystallization: Set up crystallization trials using standard vapor diffusion or batch methods.
Part 3: Data Collection and Structure Determination
Data collection and processing for SAD phasing are well-established.
Experimental Protocol: SAD Data Collection and Phasing
-
Data Collection: Collect a high-redundancy X-ray diffraction dataset at a wavelength that maximizes the anomalous signal of iodine (e.g., Cu Kα, ~1.54 Å).
-
Data Processing: Process the data using software capable of handling anomalous data (e.g., XDS, HKL2000).
-
Substructure Determination: Locate the iodine atoms using programs like SHELXD or Phenix.
-
Phasing and Density Modification: Calculate initial phases based on the iodine substructure and improve them using density modification and phase extension.
-
Model Building and Refinement: Build the atomic model into the electron density map and refine the structure.
Causality Behind Experimental Choices
-
Choice of D-amino acid: While challenging to incorporate, a D-amino acid could offer advantages such as increased resistance to in-cell proteolysis, potentially leading to higher yields of the full-length, modified protein. Furthermore, the altered stereochemistry might induce unique crystal packing arrangements that could be beneficial for diffraction quality.
-
Ortho- vs. Para-substitution: The position of the iodine atom on the phenylalanine ring can influence the local environment. An ortho-iodine (2-Iodo) will be in closer proximity to the peptide backbone compared to a para-iodine (4-Iodo), which might have a more pronounced effect on the local conformation. This could be either a disadvantage, causing structural perturbation, or an advantage, by providing a more ordered and potent anomalous scatterer.
-
Comparison with Iodide Soaking: Site-specific incorporation is chosen over soaking to achieve high occupancy at a known location. This is particularly crucial for proteins that do not have suitable binding pockets for iodide ions or for cases where soaking disrupts the crystal lattice. The result is often a much cleaner and stronger phasing signal.
Trustworthiness: A Self-Validating System
The described protocol incorporates several checkpoints to ensure the integrity of the experiment:
-
Mass Spectrometry: Provides definitive confirmation of the incorporation of 2-Iodo-D-Phenylalanine.
-
Anomalous Difference Maps: The successful location of iodine atoms in the anomalous difference Fourier map at the expected positions provides strong evidence for the correct incorporation and the quality of the anomalous data.
-
Electron Density Maps: A clear and interpretable initial electron density map after phasing is the ultimate validation of the success of the method.
Conclusion and Future Outlook
The use of 2-Iodo-D-Phenylalanine in protein X-ray crystallography represents a frontier in phasing methodology. While the technical hurdles for its incorporation are significant, the potential benefits in terms of signal strength, site-specificity, and novel structural insights make it a compelling area for future research. This guide provides a comprehensive framework for researchers to understand the comparative landscape of phasing agents and to design and execute experiments aimed at harnessing the power of this unique iodinated amino acid. As the tools of synthetic biology and protein engineering continue to advance, the routine incorporation of D-amino acids and other novel unnatural amino acids will undoubtedly become a more accessible and powerful strategy in the quest to elucidate the structures of challenging biological macromolecules.
References
- 1. Anomalous signal of solvent bromides used for phasing of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Boc-2-Iodo-D-Phenylalanine
This document provides a comprehensive, step-by-step protocol for the proper disposal of Boc-2-Iodo-D-Phenylalanine. As a halogenated aromatic compound, this reagent requires specific handling and disposal procedures to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Executive Summary: Disposal at a Glance
Before initiating any work, familiarize yourself with this summary of the disposal pathway. The core principle is the strict segregation of halogenated waste.
| Parameter | Specification | Rationale |
| Waste Classification | Hazardous Waste; Halogenated Organic Compound | The presence of iodine classifies this compound as halogenated, dictating a specific, high-cost disposal stream (e.g., incineration).[1][2] |
| Primary Disposal Stream | Segregated Halogenated Organic Waste | Prevents contamination of non-halogenated solvent streams, which are often recycled or fuel-blended, and avoids costly re-sorting of waste.[1][3] |
| Required PPE | Nitrile Gloves, Safety Glasses/Goggles, Lab Coat | Standard protection against skin/eye contact with chemical powders and solutions.[4] |
| Waste Container | Clearly Labeled, Sealable, Chemically Resistant Container | Must be designated for "Halogenated Waste" to comply with institutional and federal regulations.[5] |
| Final Disposition | Institutional Environmental Health & Safety (EHS) Pickup | Laboratories are not authorized for final disposal; this must be managed by trained EHS professionals.[3] |
The Foundational Principle: Causality of Waste Segregation
This compound is an organoiodine compound. Like other halogenated organics (those containing fluorine, chlorine, bromine, or iodine), it cannot be disposed of with non-halogenated waste.[1][2]
The reason is rooted in the final disposal technology. Non-halogenated organic solvents can often be blended into fuel for industrial furnaces. Halogenated compounds, however, require high-temperature incineration under specific conditions to prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans. This process is significantly more complex and expensive.[1] Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent renders the entire container expensive, high-hazard waste. Therefore, rigorous segregation is the most critical step in this entire process.
Disposal Workflow Diagram
The following diagram outlines the decision-making and physical workflow for disposing of all waste streams associated with this compound.
Caption: Workflow for the safe disposal of this compound.
Detailed Step-by-Step Disposal Protocol
This protocol must be executed within a chemical fume hood to minimize inhalation exposure.[3]
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Standard nitrile laboratory gloves. Inspect gloves for any tears or holes before use.[6]
-
Body Protection: A flame-resistant lab coat.
Step 2: Prepare the Designated Waste Container
-
Obtain the Correct Container: Contact your institution's Environmental Health & Safety (EHS) department to obtain an officially designated container for halogenated organic waste.[1] This is typically a chemically resistant plastic (e.g., polyethylene) carboy or bottle.
-
Initial Labeling: The container must be labeled before any waste is added. The label must include, at a minimum:
Step 3: Collect and Segregate All Waste Streams
-
Solid Waste:
-
Carefully sweep up any unused or residual this compound powder.
-
Place contaminated disposable items such as weigh boats, pipette tips, and contaminated gloves directly into the halogenated waste container.
-
-
Liquid Waste (Solutions & Rinsates):
-
Any solutions containing dissolved this compound must be poured carefully into the halogenated waste container.
-
Crucially, all rinsates from cleaning contaminated glassware must also be collected as hazardous waste. [3] Rinse the glassware with a small amount of a suitable solvent (e.g., acetone) and pour this rinsate into the halogenated waste container. Do not rinse directly into the sink, as this constitutes an illegal and environmentally harmful discharge.[7]
-
Step 4: Secure Interim Storage in the Laboratory
-
Seal the Container: The waste container must be securely sealed at all times, except when actively adding waste.[1] This prevents the evaporation of volatile components into the lab atmosphere.[5]
-
Satellite Accumulation Area (SAA): Store the sealed container in your lab's designated SAA. This area should be clearly marked and provide secondary containment (e.g., a containment tray) to catch any potential leaks.[1]
-
Segregation: Store the halogenated waste container away from containers of incompatible waste, such as strong acids or bases.[1][2]
Step 5: Arrange for Final Disposal
-
Do Not Exceed Limits: Be aware of the maximum volume of hazardous waste allowed in your laboratory's SAA (e.g., typically 55 gallons total, but may be less for certain waste types).[1]
-
Schedule Pickup: Once the container is full or your experiment is complete, contact your institution's EHS office to schedule a waste pickup.[3] Follow their specific procedures for request and handoff.
Contingency Plan: Accidental Spills
For small spills of solid this compound powder:
-
Ensure proper PPE is worn.
-
Gently sweep the material up using a dustpan and brush or absorbent pads.[8][4]
-
Place the collected material and all cleanup supplies into the designated halogenated waste container.
-
Decontaminate the spill area with a suitable solvent and collect the rinsate as hazardous waste.
-
For large spills, evacuate the area and contact your institutional EHS emergency line immediately.[1]
Broader Context: Industrial Iodine Recycling
While research-scale quantities are managed through disposal, it is valuable for scientists to be aware of the broader chemical lifecycle. On an industrial scale, significant effort is dedicated to recycling iodine from waste streams, particularly from the manufacturing of pharmaceuticals and contrast media.[10][11] These processes often involve converting the organic iodine back into an inorganic iodide, which can then be purified and reintroduced into the supply chain.[10][11] This practice supports a circular economy and reduces the environmental burden of hazardous waste disposal.[10]
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. benchchem.com [benchchem.com]
- 4. BOC-4-IODO-L-PHENYLALANINE - Safety Data Sheet [chemicalbook.com]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. fishersci.com [fishersci.com]
- 9. peptide.com [peptide.com]
- 10. mitsuiplastics.com [mitsuiplastics.com]
- 11. CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents - Google Patents [patents.google.com]
Navigating the Safe Handling of Boc-2-Iodo-D-Phenylalanine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug development, Boc-2-Iodo-D-Phenylalanine stands as a valuable building block, prized for its ability to introduce iodine into peptide sequences, thereby enhancing biological activity and stability.[1] While its hazardous material classification is low, a nuanced understanding of its handling, storage, and disposal is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of best practices.
Immediate Safety Profile & Essential Precautions
This compound is a stable, solid powder.[1] A review of available safety data indicates that it is not classified as a hazardous substance.[2] However, as with any powdered chemical, the primary risks are associated with inhalation of dust and direct contact with skin and eyes. Adherence to standard laboratory hygiene practices is crucial.
Core Safety Directives:
-
Avoid Dust Inhalation: The fine particulate nature of this compound necessitates measures to prevent it from becoming airborne.
-
Prevent Direct Contact: Minimize skin and eye exposure through the consistent use of appropriate personal protective equipment.
-
Work in a Ventilated Area: All handling of the solid compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Not generally required | Standard lab coat |
| Weighing & Aliquoting | Safety glasses with side shields or goggles | Nitrile gloves | N95 or P1 dust mask | Standard lab coat |
| Solution Preparation | Safety glasses with side shields or goggles | Nitrile gloves | Not generally required if performed in a fume hood | Standard lab coat |
| Spill Cleanup (Small) | Chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | N95 or P1 dust mask | Standard lab coat |
Causality of PPE Choices:
-
Eye Protection: Safety glasses with side shields are the minimum requirement to protect against accidental splashes or airborne particles. Goggles offer a higher level of protection during tasks with a greater risk of dust generation, such as weighing.
-
Hand Protection: Nitrile gloves provide a sufficient barrier against incidental contact with the powdered compound. It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.
-
Respiratory Protection: While not classified as hazardous, inhaling any chemical dust should be avoided. An N95 or P1 dust mask is recommended during weighing and aliquoting, the procedures with the highest likelihood of generating airborne particulates.
-
Body Protection: A standard lab coat is sufficient to protect clothing from contamination.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes risk and ensures the compound's integrity.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored at room temperature in a dry, well-ventilated place, away from strong oxidizing agents.[3] Keep the container tightly closed when not in use.
Step-by-Step Weighing and Solution Preparation Protocol
This protocol is designed to minimize dust generation and ensure accurate measurement.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the analytical balance is clean, level, and tared.
-
Perform all powder handling within a chemical fume hood.
-
-
Weighing:
-
Place a clean, appropriately sized weighing boat or paper on the balance and tare the weight.
-
Carefully scoop the desired amount of this compound onto the weighing boat. Avoid any sudden movements that could create dust.
-
If you dispense too much powder, do not return the excess to the original container to prevent contamination. Dispose of it as non-hazardous solid waste.
-
-
Transfer and Dissolving:
-
Carefully transfer the weighed powder into a suitable flask or beaker.
-
Use a funnel to minimize the risk of spillage.
-
Tap the weighing boat gently to ensure as much powder as possible is transferred.
-
Rinse the weighing boat with a small amount of the desired solvent and add the rinsing to the flask to ensure a quantitative transfer.
-
Add the remaining solvent to the flask and stir or sonicate until the solid is completely dissolved.
-
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
